Fluindione
Description
This compound is under investigation for the treatment of Venous Thrombosis, Pulmonary Embolism, Permanent Atrial Fibrillation, and Anticoagulating Treatment on a Duration at Least 12-month-old Superior. This compound has been investigated for the treatment of Blood Coagulation Disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
| Record name | Fluindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fluindione [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluindione mechanism of action on VKORC1
An In-depth Technical Guide on the Mechanism of Action of Fluindione on VKORC1
Executive Summary
This compound, an indanedione-derivative oral anticoagulant, exerts its therapeutic effect by targeting the vitamin K cycle, a critical pathway for blood coagulation.[1] Its primary mechanism of action is the potent and competitive inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] This enzyme is essential for converting vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, thereby preventing the necessary post-translational gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][4] This leads to the circulation of inactive clotting factors and a subsequent reduction in the blood's coagulability. Genetic polymorphisms in the VKORC1 gene are a major determinant of inter-individual variability in this compound dose requirements.[5]
Core Mechanism of Action: Competitive Inhibition of VKORC1
This compound functions as a direct inhibitor of VKORC1, the rate-limiting enzyme in the vitamin K cycle. The catalytic action of VKORC1 is to reduce vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently to vitamin K hydroquinone (KH₂), which serves as a cofactor for the gamma-glutamyl carboxylase (GGCX).[6]
Kinetic studies performed in cell-based assays have elucidated that this compound acts as a competitive inhibitor of VKORC1 with respect to its substrate, vitamin K 2,3-epoxide.[2][3] This is distinct from the mixed-type inhibition observed with warfarin.[2][3] As a competitive inhibitor, this compound binds to the active site of VKORC1, directly competing with the natural substrate. This mode of inhibition implies that the effect of this compound can be surmounted by sufficiently high concentrations of the substrate.[2] Structurally, this compound, as a 1,3-indandione derivative, is understood to interact with key residues in the VKORC1 active site, including hydrogen bonding with asparagine 80 (Asn80) and tyrosine 139 (Tyr139).[7]
The Vitamin K Cycle and Point of Inhibition
The vitamin K cycle is a crucial physiological process occurring in the endoplasmic reticulum. This compound's intervention point is the enzymatic step catalyzed by VKORC1.
Quantitative Data: Inhibition Potency and Pharmacogenetics
The inhibitory effect of this compound on VKORC1 has been quantified, and its clinical efficacy is significantly modulated by genetic factors.
In Vitro Inhibition of VKORC1
Cell-based assays have determined the half-maximal inhibitory concentration (IC₅₀) of this compound against VKORC1. The potency is influenced by the substrate used in the assay (Vitamin K₁ vs. Vitamin K₁ 2,3-epoxide).
| Compound | Enzyme Target | Substrate | IC₅₀ (nM) | Reference |
| This compound | VKORC1 | Vitamin K₁ | 4.8 | [8] |
| This compound | VKORC1 | Vitamin K₁ > O | 204 | [8] |
| Warfarin | VKORC1 | Vitamin K₁ | 10.3 | [8] |
| Warfarin | VKORC1 | Vitamin K₁ > O | 13.9 | [8] |
| Acenocoumarol | VKORC1 | Vitamin K₁ | 1.8 | [2] |
| Phenprocoumon | VKORC1 | Vitamin K₁ | 5.5 | [2] |
Table 1. Comparative IC₅₀ values of this compound and other vitamin K antagonists against VKORC1.
Impact of VKORC1 Genetic Polymorphisms
The most significant factor influencing this compound dose variability is the C1173T (rs9934438) single nucleotide polymorphism (SNP) in the VKORC1 gene.[5] The T allele is associated with increased sensitivity to this compound, necessitating lower maintenance doses to achieve the target International Normalized Ratio (INR).[5][9]
| VKORC1 Genotype (C1173T) | Average Daily Maintenance Dose (mg) | Standard Deviation (± mg) | Reference |
| CC (Wild Type) | 19.8 | 5.5 | [5][9] |
| CT (Heterozygous) | 14.7 | 6.2 | [5][9] |
| TT (Homozygous Variant) | 8.2 | 2.5 | [5][9] |
Table 2. Influence of VKORC1 C1173T genotype on stable this compound dose requirements.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro and genetic assays.
Cell-Based VKORC1 Inhibition Assay
This protocol is adapted from methodologies used to determine the kinetic properties of VKORC1 inhibitors in a cellular environment.[2]
Objective: To measure the inhibitory activity (IC₅₀) and kinetic parameters of this compound on VKORC1.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, specifically a line with endogenous VKOR function ablated (e.g., FIXgla-PC/HEK293 DGKO reporter cells), are used.
-
Transient Transfection: Cells are transiently transfected with a plasmid expressing wild-type human VKORC1.
-
Treatment: Transfected cells are cultured with a fixed concentration of vitamin K 2,3-epoxide (KO) (e.g., 5 µM) and treated with increasing concentrations of this compound (e.g., 0 to 30 nM).
-
Activity Measurement: VKORC1 activity is determined by measuring the secretion of a reporter protein (e.g., a Factor IX gamma-carboxyglutamic acid domain fused to prothrombin) whose proper folding and secretion are dependent on vitamin K-dependent carboxylation.
-
Data Analysis: The measured activity is plotted against the this compound concentration. A nonlinear regression curve fit is used to calculate the IC₅₀ value. For kinetic analysis (competitive vs. mixed-type inhibition), the experiment is repeated with varying concentrations of both the substrate (KO) and the inhibitor (this compound). Data are then visualized using Michaelis-Menten, Lineweaver-Burk, and Cornish-Bowden plots.[2]
VKORC1 C1173T Genotyping Protocol
This protocol outlines a common method for identifying the VKORC1 C1173T (rs9934438) polymorphism.[5]
Objective: To determine the patient's genotype (CC, CT, or TT) for the VKORC1 C1173T polymorphism.
Methodology:
-
Sample Collection: Genomic DNA is extracted from a patient's whole blood sample.
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Genotyping Assay: A TaqMan allelic discrimination assay is performed using real-time PCR.
-
Reagents: The PCR reaction mixture includes the patient's DNA, PCR master mix, and a specific TaqMan SNP Genotyping Assay kit for rs9934438. This kit contains:
-
Forward and reverse primers to amplify the region containing the SNP.
-
Two TaqMan probes, each specific to one allele (C or T). The probes are labeled with different fluorescent reporter dyes (e.g., VIC for the C allele, FAM for the T allele).
-
-
Real-Time PCR: The sample undergoes thermal cycling. During amplification, the probe corresponding to the allele present in the patient's DNA hybridizes and is cleaved, releasing its reporter dye.
-
Allelic Discrimination: The real-time PCR instrument measures the fluorescence of each reporter dye at the end of the reaction. The resulting fluorescence pattern determines the genotype:
-
CC: Only VIC fluorescence is detected.
-
TT: Only FAM fluorescence is detected.
-
CT: Both VIC and FAM fluorescence are detected.
-
Pharmacogenomic Implications and Logical Relationships
The clinical application of this compound is intrinsically linked to the patient's VKORC1 genetic makeup. The genotype directly dictates the sensitivity to the drug, which in turn determines the required therapeutic dose.
Conclusion
The mechanism of action of this compound is characterized by the competitive inhibition of VKORC1, a pivotal enzyme in the vitamin K cycle. This targeted action effectively reduces the synthesis of active coagulation factors. The clinical utility of this compound is profoundly influenced by VKORC1 pharmacogenetics, where specific polymorphisms dictate patient sensitivity and dose requirements. A thorough understanding of its kinetic profile, combined with patient-specific genetic information, is paramount for the safe and effective use of this compound in anticoagulation therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical History of Indanedione Anticoagulant Discovery
Abstract: The mid-20th century marked a pivotal era in the development of oral anticoagulants. Following the groundbreaking discovery of coumarin derivatives, researchers sought alternatives, leading to the investigation and introduction of the indane-1,3-dione class of compounds. This technical guide details the history of their discovery, from the initial synthesis and screening to the elucidation of their mechanism of action as Vitamin K antagonists. It provides an in-depth look at the core experimental methodologies that defined their development, summarizes key pharmacological data, and explores the ultimate reasons for their decline in widespread clinical use in favor of coumarins like warfarin. This document is intended for researchers, scientists, and drug development professionals interested in the history of anticoagulant pharmacology and the legacy of the indanedione class.
The Preceding Era: Discovery of Vitamin K and Coumarins
The story of indanediones is intrinsically linked to the discoveries that preceded them. In the 1930s, Danish scientist Henrik Dam identified Vitamin K as an essential dietary factor for blood coagulation.[1] This foundational work was followed by a landmark discovery in the 1940s at the University of Wisconsin, where Karl Paul Link's team isolated dicumarol from spoiled sweet clover hay, identifying it as the causative agent of a hemorrhagic disease in cattle.[1][2] This compound, a derivative of 4-hydroxycoumarin, became the first clinically used oral anticoagulant and the progenitor of warfarin.[2] These events established the principle of antagonizing the Vitamin K-dependent pathway as a viable therapeutic strategy for anticoagulation and set the scientific stage for the exploration of other chemical scaffolds with similar activity.
Emergence of the Indanediones
Driven by the success of coumarins, research in the late 1940s and early 1950s focused on identifying novel chemical structures with oral anticoagulant properties. The indane-1,3-dione scaffold emerged as a promising candidate. Phenindione (2-phenyl-1,3-indandione) was one of the first compounds of this class to be synthesized and clinically investigated.[3] Early reports, such as a 1952 study on its use in 74 patients, demonstrated its efficacy. A 1955 study further explored the structure-activity relationships of various 2-phenyl-1,3-indandione derivatives, solidifying the class's potential.[4] For a time, indanediones like phenindione and later anisindione were considered viable alternatives to warfarin.[5]
Mechanism of Action: Inhibition of the Vitamin K Cycle
Subsequent research confirmed that indanediones share the same mechanism of action as coumarins.[6] They are potent, indirect-acting anticoagulants that function as Vitamin K antagonists.[7][8] Specifically, they inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[9] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway in the liver that recycles oxidized Vitamin K epoxide back into its reduced form, Vitamin K hydroquinone.[10] This reduced form is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on several clotting factor precursors. This carboxylation is required for the biological activity of Vitamin K-dependent clotting factors: II (Prothrombin), VII, IX, and X.[11] By blocking VKORC1, indanediones deplete the pool of reduced Vitamin K, leading to the production of inactive or partially active clotting factors and thereby reducing the coagulability of the blood.[7]
Core Experimental Methodologies
The development of indanediones relied on key experimental protocols for their synthesis and biological evaluation.
Synthesis of 2-Aryl-1,3-Indandiones
The general synthesis of the lead compound, phenindione, involves a base-catalyzed condensation reaction. One common historical method involves heating phthalide with an appropriate aldehyde (e.g., benzaldehyde) in the presence of a base like sodium ethoxide.[12] An alternative route involves the condensation of phenylacetic acid with phthalic anhydride, followed by a rearrangement in the presence of sodium ethoxide to yield the final 2-phenyl-1,3-indandione product.[13]
References
- 1. hematology.org [hematology.org]
- 2. The Invention of Warfarin - American Chemical Society [acs.org]
- 3. Phenindione - Northern Synthesis [northernsynthesis.eu]
- 4. [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patient.info [patient.info]
- 6. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phenindione – Uses, Benefits, Side Effects And Medicines Guide [zeelabpharmacy.com]
- 9. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. guidechem.com [guidechem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fluindione: A Deep Dive into its Synthesis and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione, a synthetic oral anticoagulant, belongs to the 1,3-indandione class of vitamin K antagonists. It is prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, by inhibiting the synthesis of vitamin K-dependent clotting factors. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of action, structure-activity relationships, and detailed experimental protocols relevant to its development and evaluation.
Medicinal Chemistry of this compound
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood coagulation factors, including factors II (prothrombin), VII, IX, and X. By blocking VKORC1, this compound leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby reducing the coagulability of the blood.
The signaling pathway for this compound's mechanism of action is centered on the vitamin K cycle:
Caption: Inhibition of the Vitamin K Cycle by this compound.
Structure-Activity Relationships (SAR)
The anticoagulant activity of 2-aryl-1,3-indandione derivatives is influenced by the nature and position of substituents on the aryl ring. While a comprehensive quantitative SAR study for a wide range of this compound analogs is not extensively documented in publicly available literature, some general principles can be inferred.
Studies on various 2-aryl-1,3-indandione derivatives have shown that both nucleophilic and electrophilic substituents on the phenyl ring can affect the anticoagulant action.[2] The presence of a halogen, such as the fluorine atom in this compound, is a common feature in many active compounds. The anti-inflammatory and anticoagulant activities of these derivatives have been noted, suggesting a complex interplay of electronic and steric factors in their biological effects.[3][4]
Synthesis of this compound
The synthesis of this compound, chemically known as 2-(4-fluorophenyl)-1,3-indandione, is typically achieved through a condensation reaction between phthalide and 4-fluorobenzaldehyde in the presence of a strong base, such as sodium ethoxide.
The overall synthesis pathway can be visualized as follows:
Caption: General Synthesis Pathway of this compound.
Experimental Protocols
Synthesis of 2-(4-fluorophenyl)-1,3-indandione (this compound)
This protocol is based on the general procedure for the synthesis of 2-aryl-1,3-indandiones.[1]
Materials:
-
Phthalide
-
4-Fluorobenzaldehyde
-
Sodium ethoxide
-
Absolute ethanol
-
Water
-
Ether
-
Methanol for recrystallization
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, a mixture of phthalide and 4-fluorobenzaldehyde is added.
-
The reaction mixture is refluxed for 1 hour.
-
After reflux, the ethanol is removed by distillation.
-
The residue is treated with water and then washed with ether.
-
The aqueous layer is acidified to precipitate the crude product.
-
The crude this compound is collected by filtration, dried, and then recrystallized from methanol to yield the purified product.
Quantitative Data for Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |
| Phthalide | 4-Fluorobenzaldehyde | Sodium ethoxide | Ethanol | 1 hour (reflux) | 32% | [1] |
Note: The reported yield is for the crude product. Further purification by recrystallization may result in a lower final yield.
Biological Evaluation
Prothrombin Time (PT) Assay
The anticoagulant activity of this compound and its analogs is commonly evaluated using the prothrombin time (PT) assay. This assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
Experimental Workflow for PT Assay:
Caption: Workflow for the Prothrombin Time (PT) Assay.
Protocol for Prothrombin Time (PT) Assay: [5][6][7]
-
Sample Collection: Whole blood is collected into a tube containing a 3.2% sodium citrate solution, which acts as an anticoagulant by chelating calcium ions.
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma from the blood cells, yielding platelet-poor plasma (PPP).
-
Assay Performance: a. The PPP is incubated at 37°C. b. A pre-warmed thromboplastin-calcium reagent is added to the plasma. c. The time taken for a fibrin clot to form is measured in seconds. This is the prothrombin time.
-
Data Analysis: The PT of the test sample is compared to that of a control sample (plasma without the anticoagulant). An increased PT indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring.
Conclusion
This technical guide has provided a detailed overview of the synthesis and medicinal chemistry of this compound. The synthetic pathway, while straightforward, offers opportunities for optimization to improve yields. The mechanism of action is well-understood, providing a solid basis for the design of new anticoagulants. Further comprehensive structure-activity relationship studies on a wider range of 2-aryl-1,3-indandione derivatives could lead to the discovery of novel anticoagulants with improved therapeutic profiles. The provided experimental protocols serve as a valuable resource for researchers engaged in the synthesis and evaluation of this compound and related compounds.
References
- 1. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory 2-aryl-1,3-indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 7. spectra-labs.com [spectra-labs.com]
A Technical Guide to the Structural and Mechanistic Differences Between Fluindione and Warfarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione and warfarin, both vitamin K antagonists (VKAs), are pivotal oral anticoagulants in the prevention and treatment of thromboembolic disorders. Despite their shared therapeutic goal of inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), their distinct chemical scaffolds—this compound being an indanedione derivative and warfarin a coumarin derivative—give rise to significant differences in their physicochemical properties, pharmacokinetics, pharmacodynamics, and metabolic pathways. This technical guide provides an in-depth comparative analysis of this compound and warfarin, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and employing visualizations to elucidate key structural and functional distinctions. A comprehensive understanding of these differences is paramount for researchers and clinicians in the fields of drug discovery, pharmacology, and personalized medicine to optimize anticoagulant therapy and guide the development of novel anticoagulants with improved therapeutic profiles.
Introduction
Oral anticoagulation therapy with vitamin K antagonists has been a cornerstone in the management of thromboembolic diseases for decades. Warfarin, a coumarin derivative, has historically been the most widely prescribed VKA globally.[1] In contrast, this compound, an indanedione derivative, has found significant use, particularly in France.[2][3] Both drugs exert their anticoagulant effect by inhibiting VKORC1, a critical enzyme in the vitamin K cycle, thereby preventing the gamma-carboxylation and activation of vitamin K-dependent clotting factors II, VII, IX, and X.[4][5]
However, the fundamental difference in their core chemical structures leads to notable variations in their clinical pharmacology. Warfarin is administered as a racemic mixture of R- and S-enantiomers, each with distinct metabolic pathways and potencies, while this compound is not a racemic compound.[3][5] These structural nuances influence their interaction with their target enzyme, metabolic fate, and pharmacokinetic profiles, ultimately impacting their clinical application and safety profiles. This guide aims to provide a detailed technical comparison of these two important anticoagulants.
Structural and Physicochemical Properties
The primary structural difference between this compound and warfarin lies in their heterocyclic core. This compound is characterized by a 1,3-indandione moiety, whereas warfarin is built upon a 4-hydroxycoumarin scaffold. This core difference dictates the overall shape, polarity, and stereochemical properties of the molecules.
| Property | This compound | Warfarin |
| Core Structure | 1,3-Indandione | 4-Hydroxycoumarin |
| IUPAC Name | 2-(4-fluorophenyl)-1H-indene-1,3(2H)-dione | (RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one |
| Chemical Formula | C₁₅H₉FO₂ | C₁₉H₁₆O₄ |
| Molar Mass | 240.23 g/mol | 308.33 g/mol |
| Stereochemistry | Achiral | Racemic mixture of (R)- and (S)-enantiomers |
Diagram 1: Chemical Structures of this compound and Warfarin
Caption: Comparative chemical structures.
Mechanism of Action and Target Interaction
Both this compound and warfarin are inhibitors of the vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein in the endoplasmic reticulum. VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which post-translationally modifies vitamin K-dependent clotting factors, rendering them biologically active. By inhibiting VKORC1, both drugs lead to a depletion of reduced vitamin K, thereby impairing the coagulation cascade.[4][5]
Despite this common target, there is evidence to suggest subtle differences in their inhibitory mechanisms. Cell-based kinetic studies have indicated that this compound acts as a competitive inhibitor of VKOR, while warfarin is likely a mixed-type inhibitor.[6]
| Parameter | This compound | Warfarin | Reference |
| Target | Vitamin K epoxide reductase complex subunit 1 (VKORC1) | Vitamin K epoxide reductase complex subunit 1 (VKORC1) | [4][5] |
| Mechanism of Inhibition | Competitive inhibitor of VKOR | Mixed-type inhibitor of VKOR | [6] |
| IC₅₀ (Cell-based assay) | 6.6 nM | ~0.6 nM - 5.5 nM | [6][7] |
| Ki (in vitro assay with GSH) | Not available | 52 ± 12 nM | [4] |
Note: IC₅₀ values for warfarin can vary significantly depending on the experimental conditions, such as the use of DTT or GSH as the reducing agent in in vitro assays.[4]
Diagram 2: Vitamin K Cycle and Inhibition by VKAs
Caption: Inhibition of VKORC1 by VKAs.
Pharmacokinetics
The pharmacokinetic profiles of this compound and warfarin exhibit key differences that influence their clinical use, including their absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | This compound | Warfarin | Reference |
| Stereochemistry | Achiral | Racemic mixture ((R)- and (S)-enantiomers) | [3] |
| Plasma Protein Binding | Extensively bound | ~99% (primarily to albumin) | [4][5] |
| Half-life | ~31-35 hours | 20-60 hours (effective); (R)-warfarin: 37-89h, (S)-warfarin: 21-43h | [2][5] |
| Metabolism | Hepatic (CYP1A2, 2B6, 2C9, 2D6, 3A4, 3A5) | Hepatic; (S)-warfarin primarily by CYP2C9; (R)-warfarin by CYP1A2, 2C19, 3A4 | [5][8] |
| Excretion | Primarily renal as inactive metabolites | Primarily renal as metabolites | [4][5] |
Metabolism
The metabolism of both drugs is predominantly hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The specific isoforms involved, however, differ, which has significant implications for drug-drug interactions.
Warfarin's metabolism is stereoselective. The more potent (S)-enantiomer is primarily metabolized by CYP2C9, while the (R)-enantiomer is metabolized by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.[5] Genetic polymorphisms in CYP2C9 are a major source of interindividual variability in warfarin dose requirements.
This compound is also metabolized by a range of CYP enzymes, with CYP1A2 and CYP2C9 showing the highest affinity for the formation of its M2 metabolite.[8] The involvement of multiple CYPs may potentially lead to a different profile of drug-drug interactions compared to warfarin.
Diagram 3: Comparative Metabolic Pathways
Caption: CYP450-mediated metabolism.
Pharmacodynamics and Clinical Considerations
The anticoagulant effect of both this compound and warfarin is monitored using the International Normalized Ratio (INR). While both drugs can achieve therapeutic anticoagulation, there are differences in their dose requirements. Clinical studies have shown that the average daily maintenance dose of this compound is approximately three to four times higher than that of warfarin to achieve a similar therapeutic INR.
| Clinical Parameter | This compound | Warfarin | Reference |
| Monitoring | International Normalized Ratio (INR) | International Normalized Ratio (INR) | [4][5] |
| Average Maintenance Dose | 13.8 ± 6.7 mg/day | 3.7 ± 1.7 mg/day |
Experimental Protocols
Cell-Based VKOR Activity Assay
A common method to determine the IC₅₀ of VKAs involves a cell-based assay using human embryonic kidney (HEK293) cells engineered to express VKORC1 and a vitamin K-dependent reporter protein, such as Factor IX (FIX) with a gamma-carboxyglutamic acid (Gla) domain fused to a protein C (PC) reporter (FIXgla-PC).
Workflow:
-
Cell Culture and Transfection: HEK293 cells deficient in endogenous VKOR are cultured and transiently transfected with a plasmid expressing human VKORC1 and the FIXgla-PC reporter.
-
VKA Treatment: Transfected cells are incubated with varying concentrations of the VKA (this compound or warfarin) for a specified period (e.g., 48 hours).
-
Reporter Protein Quantification: The level of carboxylated (active) FIXgla-PC secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific to the carboxylated Gla domain.
-
Data Analysis: The percentage of VKOR activity is calculated relative to untreated control cells. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.
Diagram 4: VKOR Inhibition Assay Workflow
Caption: Cell-based VKOR activity assay.
In Vitro VKOR Inhibition Assay (Microsomal)
This assay measures the inhibition of VKORC1 in a more isolated system using liver microsomes.
Protocol Outline:
-
Microsome Preparation: Liver microsomes containing VKORC1 are prepared from human or animal liver tissue.
-
Pre-incubation: Microsomes are pre-incubated with various concentrations of the VKA.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a vitamin K epoxide (KO) substrate and a reducing agent (historically dithiothreitol (DTT), but glutathione (GSH) is now considered more physiologically relevant).[4]
-
Reaction Quenching and Extraction: The reaction is stopped, and the vitamin K products are extracted using an organic solvent.
-
Analysis: The conversion of KO to vitamin K is quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The IC₅₀ or Ki is determined from the dose-response curves.
Coagulation Time Assays
The prothrombin time (PT) is the primary laboratory test used to monitor the anticoagulant effect of VKAs.
Principle: The PT assay measures the time it takes for a fibrin clot to form in a citrated plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. This test is sensitive to deficiencies in the extrinsic and common pathways of the coagulation cascade, which include the vitamin K-dependent factors II, VII, and X. The results are standardized by converting the PT in seconds to an INR.
Conclusion
While this compound and warfarin share the same therapeutic target and clinical application as oral anticoagulants, their fundamental structural differences as indanedione and coumarin derivatives, respectively, lead to distinct pharmacological profiles. Warfarin's stereochemistry and well-defined metabolism via CYP2C9 have been extensively studied, forming the basis for pharmacogenetic-guided dosing. This compound, being achiral, has a different, though somewhat overlapping, metabolic profile involving multiple CYP enzymes. The nuances in their mechanism of inhibition at the molecular level, with this compound acting as a competitive inhibitor and warfarin as a mixed-type inhibitor, may also contribute to differences in their clinical effects and potential for resistance.
For researchers and drug development professionals, these differences highlight the importance of the core chemical scaffold in determining the overall properties of a drug. A thorough understanding of the structure-activity relationships, target engagement kinetics, and metabolic pathways of existing drugs like this compound and warfarin is crucial for the rational design of next-generation anticoagulants with improved efficacy, safety, and predictability. The detailed comparative data and methodologies presented in this guide serve as a valuable resource for these ongoing research and development efforts.
References
- 1. How should a switch from this compound treatment to warfarin treatment be made?/nA young woman had pul [svelic.se]
- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Relationship between maintenance dosages of this compound (Préviscan) and warfarin (Coumadin) for patients 70 years and older] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Fluindione as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of fluindione, a vitamin K antagonist of the indanedione class, for its application as a research compound.
Core Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1), a critical enzyme in the vitamin K cycle.[1][2][3] This inhibition disrupts the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors.[1][3] The absence of this post-translational modification results in the production of biologically inactive coagulation factors, thereby impeding the coagulation cascade.[1][4]
The primary molecular target of this compound is VKORC1. The inhibition of this enzyme leads to a downstream effect on the synthesis of vitamin K-dependent clotting factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[1][2][3][4]
Caption: Mechanism of action of this compound in the vitamin K cycle.
Pharmacological Data
The following tables summarize key quantitative data on the pharmacological properties of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Compound | Assay Conditions | Reference |
| Vitamin K epoxide reductase (VKOR) | 6.6 nM | This compound | Not specified | [5] |
| Factor VII Synthesis | 0.25 mg/L | This compound | Patient blood samples | [2][6] |
| Factor II Synthesis | 2.05 mg/L | This compound | Patient blood samples | [2][6] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Population | Notes | Reference |
| Tmax (Time to maximum concentration) | 2.0 hours (range: 0.5-6.0 h) | Healthy volunteers | Single dose study | [7] |
| Elimination Half-life | ~30 hours | Not specified | [8] | |
| 35 hours (SD: 6.5 h) | Healthy volunteers | [7] | ||
| 52-56 hours | Octogenarians | [2][7] | ||
| 69 hours (median) | Patients | Multiple doses | [2][6] | |
| Metabolism | Hepatic | Primarily by CYP2C9 | [7] | |
| Excretion | Renal | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
This protocol was designed to assess the antithrombotic efficacy of this compound in a human model that simulates arterial blood flow conditions.
Objective: To evaluate the effect of this compound on platelet and fibrin deposition on collagen- and tissue factor-coated surfaces under arterial shear stress.
Methodology:
-
Study Population: Ten healthy male volunteers were enrolled.
-
Dosing Regimen: this compound was administered in increasing doses to achieve two levels of stable anticoagulation, defined by the International Normalized Ratio (INR): 1.5-2.0 and 2.1-3.0. A subset of subjects also received concomitant aspirin (325 mg/day).[9]
-
Blood Collection: Native (non-anticoagulated) blood was drawn from the subjects.
-
Perfusion Chamber: A parallel-plate perfusion chamber was used to expose coverslips coated with either collagen or tissue factor (TF) to the flowing blood.
-
Flow Conditions: The blood was perfused through the chamber for 3 minutes at an arterial wall shear rate of 2600 s⁻¹.[9][10]
-
Quantification of Thrombus Formation: Platelet and fibrin deposition on the coverslips were quantified using immunoenzymatic methods.[9][10]
Key Findings from this Protocol:
-
This compound dose-dependently inhibited thrombus formation on tissue factor-coated surfaces by 50% at an INR of 1.5-2.0 and by 80% at an INR of 2.1-3.0.[9][10]
-
Collagen-induced thrombus formation was not significantly reduced by this compound alone.[9][10]
-
The combination of this compound and aspirin significantly reduced both tissue factor- and collagen-induced thrombus formation.[9][10]
Caption: Workflow for the ex vivo model of arterial thrombosis.
Drug Interactions and Other Considerations
This compound has a narrow therapeutic index and is subject to numerous drug-drug interactions that can potentiate or diminish its anticoagulant effect.[4][8]
-
Potentiating Effects (Increased Bleeding Risk): Co-administration with drugs like aspirin, nonsteroidal anti-inflammatory drugs (NSAIDs), and certain antibiotics (e.g., metronidazole, sulfamethoxazole) can increase the anticoagulant effect of this compound.[4]
-
Diminishing Effects (Reduced Efficacy): Drugs that induce hepatic enzymes, such as barbiturates and rifampin, can accelerate the metabolism of this compound and reduce its efficacy.[4]
Genetic variations, particularly in the VKORC1 and CYP2C9 genes, can significantly influence an individual's response to this compound, affecting dose requirements.[1][11]
Conclusion
This compound is a potent inhibitor of VKORC1, making it a valuable research tool for studying the vitamin K cycle and its role in coagulation. Its well-characterized pharmacology, coupled with the availability of established experimental models, provides a solid foundation for further investigation into its therapeutic potential and for the development of novel anticoagulants. Researchers utilizing this compound should pay close attention to its pharmacokinetic variability, potential for drug interactions, and the influence of genetic factors to ensure accurate and reproducible experimental outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | 957-56-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. title [tellmegen.com]
- 9. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ClinPGx [clinpgx.org]
Fluindione's Impact on Vitamin K-Dependent Clotting Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of fluindione, an indanedione derivative oral anticoagulant, focusing on its effects on the vitamin K-dependent clotting factors. This document provides a comprehensive overview of the biochemical pathways, quantitative data on factor inhibition, and detailed experimental protocols for the assessment of its anticoagulant effects.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several clotting factors.
The vitamin K cycle involves the conversion of vitamin K between three forms: quinone, hydroquinone, and epoxide. The reduced form, vitamin K hydroquinone, acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamic acid residues on the N-terminus of vitamin K-dependent proteins, converting them to gamma-carboxyglutamic acid (Gla) residues. These Gla residues are crucial for the calcium-binding properties of these proteins, enabling them to interact with phospholipid surfaces and participate in the coagulation cascade.
By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone. This leads to a depletion of the active, reduced form of vitamin K, thereby impairing the gamma-carboxylation of vitamin K-dependent proteins. As a result, these proteins are synthesized in an under-carboxylated, biologically inactive form.
The vitamin K-dependent proteins affected by this compound include:
-
Procoagulant Factors: Factor II (Prothrombin), Factor VII, Factor IX, and Factor X.
-
Anticoagulant Proteins: Protein C and Protein S.
The inhibition of both procoagulant and anticoagulant factors contributes to the overall anticoagulant effect of this compound, which is monitored clinically by the Prothrombin Time (PT) and expressed as the International Normalized Ratio (INR).[2]
Quantitative Data on the Effect of this compound
The inhibitory effect of this compound on vitamin K-dependent clotting factors is dose-dependent. The following tables summarize the available quantitative data.
In Vitro Inhibition of Clotting Factor Synthesis
The concentration of this compound required to inhibit the synthesis of different clotting factors by 50% (IC50) varies for each factor.
| Clotting Factor | Median IC50 (mg/L) |
| Factor VII | 0.25[3] |
| Factor II | 2.05[3] |
| Factor IX | Not explicitly stated |
| Factor X | Not explicitly stated |
| Protein C | Not explicitly stated |
| Protein S | Not explicitly stated |
Table 1: Median this compound Concentration (IC50) for 50% Inhibition of Clotting Factor Synthesis. Data from a pharmacokinetic-pharmacodynamic analysis in patients.[3]
Relationship between INR and Clotting Factor Activity
While direct dose-response data for this compound across all factors is limited, the relationship between the therapeutic marker (INR) and the activity of vitamin K-dependent factors provides valuable insight into the in vivo effects of vitamin K antagonists.
| INR Range | Factor II Activity (%) | Factor VII Activity (%) | Factor IX Activity (%) | Factor X Activity (%) |
| 1.0 - 1.5 | ~80-100 | ~70-90 | ~85-100 | ~80-100 |
| 1.5 - 2.0 | ~50-70 | ~40-60 | ~60-80 | ~50-70 |
| 2.0 - 3.0 | ~30-50 | ~20-40 | ~40-60 | ~30-50 |
| > 3.0 | <30 | <20 | <40 | <30 |
Table 2: Estimated Percentage of Clotting Factor Activity at Different INR Ranges in Patients on Vitamin K Antagonist Therapy. These are general estimations and can vary between individuals.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on vitamin K-dependent clotting factors.
One-Stage Clotting Assay for Factors II, VII, IX, and X
This assay is a functional, clot-based method used to determine the activity of a specific clotting factor in plasma.
Principle: The assay is based on the ability of the patient's plasma to correct the clotting time of a plasma sample that is specifically deficient in the factor being measured. The degree of correction is proportional to the activity of the factor in the patient's plasma.
Materials:
-
Patient Platelet-Poor Plasma (PPP)
-
Factor-Deficient Plasma (e.g., Factor VII-deficient plasma)
-
Standard Reference Plasma with known factor activity
-
Appropriate activator reagent (e.g., Thromboplastin for Factor VII, Activated Partial Thromboplastin Time (APTT) reagent for Factors IX and X)
-
Calcium Chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare serial dilutions of the Standard Reference Plasma (e.g., 1:10, 1:20, 1:40, 1:80) in an appropriate buffer.
-
For each dilution, mix a defined volume of the diluted standard with an equal volume of the specific factor-deficient plasma.
-
Incubate the mixture at 37°C.
-
Add the appropriate activator reagent and incubate for a specified time.
-
Initiate clotting by adding CaCl2 and record the clotting time.
-
Plot the clotting times against the corresponding factor concentrations (on a log-log scale) to generate a standard curve.
-
-
Patient Sample Analysis:
-
Prepare serial dilutions of the patient's PPP.
-
Repeat the steps outlined for the standard curve preparation using the patient's plasma dilutions.
-
Determine the clotting times for the patient's plasma dilutions.
-
-
Calculation of Factor Activity:
-
Using the standard curve, determine the factor concentration corresponding to the clotting times obtained for the patient's plasma dilutions.
-
Calculate the average factor activity and express it as a percentage of the normal activity.
-
Chromogenic Assay for Protein C Activity
This is a functional assay that measures the amidolytic activity of Activated Protein C (APC).
Principle: Protein C in the plasma sample is activated to APC by a specific enzyme (e.g., from snake venom). The amount of APC generated is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The rate of color development is directly proportional to the Protein C activity in the sample.[4][5][6][7]
Materials:
-
Patient Platelet-Poor Plasma (PPP)
-
Protein C activator (e.g., Protac®)
-
Chromogenic substrate specific for APC
-
Standard Reference Plasma with known Protein C activity
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare serial dilutions of the Standard Reference Plasma.
-
Add a defined volume of each dilution to the wells of a microplate.
-
Add the Protein C activator to each well and incubate to allow for the conversion of Protein C to APC.
-
Add the chromogenic substrate to each well.
-
Measure the change in absorbance over time at the appropriate wavelength.
-
Plot the rate of absorbance change against the corresponding Protein C concentrations to generate a standard curve.
-
-
Patient Sample Analysis:
-
Add a defined volume of the patient's PPP to the microplate wells.
-
Repeat the steps outlined for the standard curve preparation.
-
-
Calculation of Protein C Activity:
-
Using the standard curve, determine the Protein C activity corresponding to the rate of absorbance change observed for the patient's sample.
-
Express the result as a percentage of normal activity.
-
Clot-Based Assay for Protein S Activity
This functional assay measures the cofactor activity of Protein S in the presence of Activated Protein C.[8][9]
Principle: The assay is based on the ability of Protein S in the patient's plasma to enhance the anticoagulant activity of a known amount of APC. This enhancement is measured by the prolongation of a clotting time (e.g., APTT or PT). The degree of prolongation is proportional to the functional Protein S activity.[8][9]
Materials:
-
Patient Platelet-Poor Plasma (PPP)
-
Protein S-deficient plasma
-
Activated Protein C (APC)
-
Clotting activator (e.g., APTT reagent)
-
Calcium Chloride (CaCl2) solution
-
Standard Reference Plasma with known Protein S activity
-
Coagulometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare serial dilutions of the Standard Reference Plasma.
-
For each dilution, mix a defined volume of the diluted standard with Protein S-deficient plasma, APC, and the clotting activator.
-
Incubate the mixture at 37°C.
-
Initiate clotting by adding CaCl2 and record the clotting time.
-
Plot the clotting times against the corresponding Protein S concentrations to generate a standard curve.
-
-
Patient Sample Analysis:
-
Prepare serial dilutions of the patient's PPP.
-
Repeat the steps outlined for the standard curve preparation using the patient's plasma dilutions.
-
-
Calculation of Protein S Activity:
-
Using the standard curve, determine the Protein S activity corresponding to the clotting times obtained for the patient's plasma.
-
Express the result as a percentage of normal activity.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound's Effect
The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on a specific vitamin K-dependent clotting factor.
Conclusion
This compound is a potent oral anticoagulant that effectively reduces the activity of vitamin K-dependent clotting factors by inhibiting VKORC1 in the vitamin K cycle. The extent of this inhibition is dose-dependent and can be quantitatively assessed using a variety of laboratory assays. The provided experimental protocols offer a framework for researchers and drug development professionals to accurately measure the impact of this compound and other vitamin K antagonists on the coagulation system. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and safe application of anticoagulant therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Protein C Assays [practical-haemostasis.com]
- 5. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 6. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein C Activity | MLabs [mlabs.umich.edu]
- 8. Protein S Activity, Clot [testguide.labmed.uw.edu]
- 9. Protein S Assays [practical-haemostasis.com]
An Initial Investigation into the Biological Activity of Fluindione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1] While warfarin is the most commonly prescribed VKA globally, this compound is frequently used in some European countries, notably France.[2] Its primary therapeutic application is in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation.[1] This technical guide provides an in-depth overview of the initial investigation into this compound's biological activity, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It also details key experimental protocols and visualizes the core signaling pathways involved.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors in the liver.[1] The key molecular target of this compound is the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[3]
VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form of vitamin K. This reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins. This carboxylation is crucial for the biological activity of several clotting factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[3]
By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, and therefore inactive, clotting factors.[3] This impairment of the coagulation cascade results in a dose-dependent anticoagulant effect. Cell-based kinetic studies suggest that this compound acts as a competitive inhibitor of VKOR.[3][4]
Pharmacodynamics and Pharmacokinetics
The anticoagulant effect of this compound is not immediate, with a delayed onset of action of 24 to 72 hours.[1] This delay is due to the time required for the clearance of already circulating active clotting factors. The pharmacodynamic effect of this compound is monitored by measuring the International Normalized Ratio (INR), which is a standardized measure of the prothrombin time.[1]
This compound exhibits significant interindividual variability in its pharmacokinetic and pharmacodynamic profiles.[5] It has a long half-life, with a median reported value of around 69 hours in patients.[5]
Quantitative Data on this compound's Biological Activity
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (VKOR Activity) | Similar to Warfarin | HEK293 cells | [6] |
| IC50 (Factor VII synthesis) | 0.25 mg/L | Patients | [5] |
| IC50 (Factor II synthesis) | 2.05 mg/L | Patients | [5] |
Table 1: In vitro and in vivo inhibitory concentrations of this compound.
| Parameter | Value | Population | Reference |
| Half-life (t½) | ~69 hours | Patients | [5] |
| Time to Onset of Action | 24 - 72 hours | Patients | [1] |
Table 2: Key pharmacokinetic parameters of this compound.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and this compound's Point of Intervention
The following diagram illustrates the vitamin K cycle and highlights the inhibitory action of this compound on VKORC1.
Caption: The Vitamin K cycle and the inhibitory effect of this compound on VKORC1.
Experimental Workflow for Cell-Based VKOR Activity Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on VKORC1 activity in a cell-based assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Fluindione's Role in the Vitamin K Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione, an indanedione derivative, is an oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic effect is achieved through the potent and competitive inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the gamma-carboxylation of vitamin K-dependent coagulation factors, leading to the production of inactive clotting factors and a subsequent anticoagulant effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction
Vitamin K antagonists (VKAs) have long been a cornerstone in the prevention and treatment of thromboembolic disorders.[1] this compound, while used less commonly worldwide than warfarin, is a prominent anticoagulant in some European countries, particularly France.[2][3] As a member of the indanedione class of VKAs, this compound's primary mechanism of action is the disruption of the vitamin K cycle.[4] This cycle is essential for the post-translational modification of several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[5] By inhibiting this vital pathway, this compound effectively reduces the procoagulant state of the blood. Understanding the precise role of this compound within the vitamin K cycle is paramount for its safe and effective clinical use, as well as for the development of novel anticoagulants.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of this compound is directly attributable to its interference with the vitamin K cycle, a hepatic process that ensures a continuous supply of the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins to form gamma-carboxyglutamic acid (Gla) residues.[6] This carboxylation is crucial for the calcium-binding capacity and subsequent biological activity of the coagulation factors.
The vitamin K cycle involves the interconversion of three forms of vitamin K: vitamin K quinone, vitamin K hydroquinone, and vitamin K epoxide. This compound exerts its effect by inhibiting Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), the enzyme responsible for the reduction of vitamin K epoxide back to vitamin K quinone.[7] Studies have shown that this compound acts as a competitive inhibitor of VKORC1.[8] This competitive inhibition leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. The resulting under-carboxylated proteins, often referred to as Proteins Induced by Vitamin K Absence or Antagonism (PIVKAs), are functionally inactive, leading to a prolongation of clotting time.[5]
Quantitative Data
The potency and pharmacokinetic/pharmacodynamic profile of this compound have been characterized in several studies. This section summarizes key quantitative data in a tabular format for ease of comparison.
In Vitro Potency of this compound and Other Vitamin K Antagonists
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of this compound and other common VKAs against VKORC1.
| Anticoagulant | IC50 (nM) for VKORC1 Inhibition | Reference |
| Acenocoumarol | Lower than other VKAs | [8] |
| Phenprocoumon | Intermediate | [8] |
| Warfarin | Intermediate | [8] |
| This compound | Higher than other VKAs | [8] |
Note: A lower IC50 value indicates a higher potency. The referenced study indicates a qualitative comparison of potency rather than specific numerical values in the main text, with acenocoumarol being the most potent.
Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and duration of action.
| Parameter | Value | Population | Reference |
| Half-life (t½) | ~69 hours | Patients | [9] |
| 52 - 56 hours | Octogenarians | [2] | |
| Volume of Distribution (Vd) | ~8 L | Octogenarians | [2] |
| Clearance (CL) | ~0.1 L/hr | Octogenarians | [2] |
| Time to Peak Concentration (Tmax) | ~2.0 hours | Healthy Volunteers | [2] |
Pharmacodynamic Parameters of this compound
The pharmacodynamic effects of this compound are assessed by its impact on coagulation markers, primarily the International Normalized Ratio (INR).
| Parameter | Value | Population | Reference |
| IC50 for Clotting Factor Synthesis Inhibition | 0.25 mg/L (Factor VII) - 2.05 mg/L (Factor II) | Patients | [9] |
| Therapeutic INR Range | 2.0 - 3.0 (most indications) | General | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell-Based VKORC1 Inhibition Assay
This assay is used to determine the in vitro potency of this compound in inhibiting VKORC1 activity in a cellular context.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for VKORC1.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express a reporter protein, such as a fusion protein of Factor IX with a protein C epitope tag (FIXgla-PC). These cells are cultured in appropriate media.
-
Incubation with this compound: The cells are incubated with increasing concentrations of this compound for a set period (e.g., 24 hours) in the presence of a fixed concentration of vitamin K epoxide (KO), typically around 5 µM.[11]
-
Reporter Protein Carboxylation Measurement: The degree of gamma-carboxylation of the secreted reporter protein is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This is achieved by capturing the reporter protein with an antibody against its tag and detecting the carboxylated form with a calcium-dependent antibody that specifically recognizes the Gla domains.
-
Data Analysis: The percentage of VKORC1 inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.[4]
Measurement of Vitamin K-Dependent Clotting Factor Activity
This protocol describes the measurement of the activity of specific vitamin K-dependent clotting factors in plasma samples from patients treated with this compound.
Objective: To quantify the reduction in the activity of Factors II, VII, IX, and X.
Methodology:
-
Sample Collection: Whole blood is collected from patients into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-poor plasma is obtained by centrifugation.
-
Coagulation Assays: One-stage clotting assays are performed for each factor. This involves mixing the patient's plasma with a factor-deficient plasma (a plasma sample that is specifically lacking the factor to be measured).
-
Activation of Coagulation: A reagent specific for the activation of the extrinsic (for Factor VII) or intrinsic (for Factors II, IX, and X) pathway is added to the plasma mixture.
-
Clotting Time Measurement: The time taken for a clot to form is measured using a coagulometer.
-
Calculation of Factor Activity: The clotting time of the patient's plasma is compared to a standard curve generated using plasma with known concentrations of the clotting factor. The activity is typically expressed as a percentage of normal activity.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
The PT/INR test is the standard method for monitoring the anticoagulant effect of this compound in a clinical setting.
Objective: To assess the overall effect of this compound on the extrinsic and common pathways of coagulation.
Methodology:
-
Sample Collection: A blood sample is collected via venipuncture into a tube containing sodium citrate.[12]
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma.
-
PT Measurement: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample, and the time it takes for a clot to form is measured in seconds. This is the prothrombin time (PT).[10][12]
-
INR Calculation: To standardize the results across different laboratories and thromboplastin reagents, the PT is converted to the International Normalized Ratio (INR). The INR is calculated using the following formula:[12] INR = (Patient PT / Mean Normal PT) ^ ISI Where:
-
Patient PT is the prothrombin time of the patient's sample in seconds.
-
Mean Normal PT is the geometric mean prothrombin time of a healthy population.
-
ISI (International Sensitivity Index) is a value assigned to each batch of thromboplastin reagent by the manufacturer to indicate its sensitivity compared to an international reference standard.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in this compound's mechanism of action.
Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKORC1.
Caption: Experimental workflow for assessing the in vitro efficacy of this compound.
References
- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Anticoagulation Quality between Acenocoumarol and Warfarin in Patients with Mechanical Prosthetic Heart Valves: Insights from the Nationwide PLECTRUM Study [mdpi.com]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural and cellular basis of vitamin K antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
Application Note: Quantification of Fluindione in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fluindione in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This application note provides a comprehensive protocol for researchers involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound.
Introduction
This compound is an oral anticoagulant belonging to the vitamin K antagonist class, prescribed for the prevention and treatment of thromboembolic disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to ensure patient safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Warfarin-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent[1]
-
Mass Spectrometer: Shimadzu LCMS-8045 triple quadrupole mass spectrometer or equivalent[1]
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 5 µm)[1]
Standard and Quality Control Sample Preparation
Stock solutions of this compound and warfarin-d5 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Warfarin-d5).
-
Add 350 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 15,000 x g for 7 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation was achieved on a C18 column with a gradient elution program. The mass spectrometer was operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 5 µm[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 2 µL[1] |
| Gradient Program | Time (min) |
| 0.00 | |
| 0.50 | |
| 2.50 | |
| 3.00 | |
| 5.00 | |
| 5.01 | |
| 7.00 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound (Quantifier) | |
| This compound (Qualifier) | |
| Warfarin-d5 (IS) |
Note: The selection of Warfarin-d5 as the internal standard is justified by its structural similarity to this compound, both being vitamin K antagonists, which ensures similar extraction and ionization behavior, leading to more accurate and precise quantification.
Method Validation
The bioanalytical method was validated in accordance with the US FDA and EMA guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
Table 3: Linearity of this compound in Human Plasma
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 10 - 5000 | y = 0.0025x + 0.0012 | > 0.99[1] |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing replicate QC samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 30 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 500 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 4000 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Note: The values in this table represent typical acceptance criteria for bioanalytical method validation. Specific experimental data should be generated to confirm these parameters.
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of the analyte in extracted plasma samples with those of post-extraction spiked samples at three QC levels.
Table 5: Extraction Recovery of this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 30 | > 85 |
| MQC | 500 | > 85 |
| HQC | 4000 | > 85 |
Note: The values in this table are illustrative of expected performance. Actual recovery should be determined experimentally.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated protocol is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of this compound.
References
Application Notes and Protocols for Fluindione in Ex Vivo Thrombosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluindione is an oral anticoagulant belonging to the class of vitamin K antagonists (VKAs).[1][2] Its therapeutic effect lies in its ability to inhibit the synthesis of vitamin K-dependent clotting factors, thereby reducing the propensity for blood clot formation.[3][4] These application notes provide detailed protocols for evaluating the antithrombotic efficacy of this compound in established ex vivo thrombosis models, which are crucial for preclinical assessment of anticoagulant therapies. The protocols described herein are designed to be reproducible and provide a framework for investigating the dose-dependent effects of this compound on thrombus formation under physiologically relevant shear conditions.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[4][5] This enzyme is essential for the regeneration of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[3][4][5] By competitively inhibiting VKOR, this compound leads to the production of under-carboxylated, non-functional clotting factors, thus impairing the coagulation cascade and reducing thrombus formation.[4][5]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting thrombosis.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effect of this compound on thrombus formation in an ex vivo model using a parallel-plate perfusion chamber. The data is adapted from studies investigating the impact of varying levels of anticoagulation, as measured by the International Normalised Ratio (INR).
Table 1: Effect of this compound on Tissue Factor (TF)-Induced Thrombus Formation
| Treatment Group | INR Range | Platelet Deposition Inhibition (%) | Fibrin Deposition Inhibition (%) |
| Low-Dose this compound | 1.5 - 2.0 | 50%[6][7][8] | 55%[7] |
| Conventional-Dose this compound | 2.1 - 3.0 | 78-80%[6][7][8] | 84%[6][7] |
Table 2: Effect of this compound on Collagen-Induced Thrombus Formation
| Treatment Group | INR Range | Platelet Deposition Inhibition (%) | Fibrin Deposition Inhibition (%) |
| This compound Alone | 1.5 - 3.0 | No significant inhibition[6][8] | No significant inhibition[6] |
| This compound + Aspirin | 1.5 - 3.0 | 50-60%[6][8] | ~60%[6] |
Experimental Protocols
Two common ex vivo models for studying thrombosis are the parallel-plate perfusion chamber (e.g., Badimon chamber) and the Chandler loop.
Protocol 1: Parallel-Plate Perfusion Chamber Model
This protocol is based on the methodology used to evaluate the antithrombotic efficacy of this compound on thrombogenic surfaces under arterial shear rates.[8][9]
Objective: To assess the effect of this compound on platelet and fibrin deposition on tissue factor (TF) and collagen-coated surfaces.
Materials:
-
Parallel-plate perfusion chamber (e.g., Badimon chamber)[10][11][12]
-
Peristaltic pump
-
Glass coverslips
-
Type I Collagen (e.g., from equine tendon)
-
Recombinant Tissue Factor (TF)
-
Whole blood from subjects treated with this compound to achieve target INR ranges (and control subjects)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Antibodies for immunoenzymatic quantification (e.g., anti-human platelet and anti-fibrin antibodies conjugated to a reporter enzyme)
-
Substrate for the reporter enzyme
Experimental Workflow:
Caption: Workflow for the parallel-plate perfusion chamber experiment.
Procedure:
-
Preparation of Thrombogenic Surfaces:
-
Coat glass coverslips with a solution of Type I collagen or recombinant Tissue Factor.
-
Allow the coverslips to dry under sterile conditions.
-
-
Assembly of Perfusion Chamber:
-
Mount the coated coverslip into the parallel-plate perfusion chamber.[13]
-
-
Blood Collection:
-
Perfusion Experiment:
-
Post-Perfusion Processing:
-
Wash the chamber with PBS to remove non-adherent blood cells.
-
Fix the formed thrombi by perfusing with 4% paraformaldehyde.
-
-
Quantification of Thrombus Formation:
Protocol 2: Chandler Loop Model
The Chandler loop is another ex vivo model that can be used to assess the impact of anticoagulants on thrombus formation in whole blood under flow conditions.[14][15]
Objective: To evaluate the effect of this compound on the weight and composition of thrombi formed in a rotating loop of tubing.
Materials:
-
Chandler loop apparatus (rotating drum)[16]
-
Whole blood from subjects treated with this compound and control subjects
-
Water bath at 37°C
-
Analytical balance
Experimental Workflow:
Caption: Workflow for the Chandler loop thrombosis experiment.
Procedure:
-
Blood Collection and Preparation:
-
Collect whole blood from this compound-treated and control subjects into tubes containing an anticoagulant like citrate.
-
Just before the experiment, recalcify the blood by adding a precise amount of CaCl₂ solution to initiate the coagulation cascade.[15]
-
-
Chandler Loop Setup:
-
Thrombus Formation:
-
Analysis:
-
Stop the rotation and carefully open the loop.
-
Harvest the formed thrombus and gently blot it to remove excess serum.
-
Measure the wet weight of the thrombus using an analytical balance.
-
Compare the average thrombus weight between the control and this compound-treated groups.
-
Conclusion
The protocols outlined provide robust methods for the ex vivo evaluation of this compound's antithrombotic effects. The parallel-plate perfusion chamber offers detailed insights into the interaction of blood with specific thrombogenic surfaces under controlled arterial shear stress. The Chandler loop model provides a simpler, yet effective, method for assessing bulk thrombus formation in whole blood. By employing these models, researchers can effectively characterize the efficacy of this compound and other novel anticoagulants in a controlled laboratory setting.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. karger.com [karger.com]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.10. Thrombosis under Flow Conditions on a Damaged Vascular Wall: The Badimon Perfusion Chamber [bio-protocol.org]
- 14. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 15. Effect of Chandler loop shear and tubing size on thrombus architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracking Fibrinolysis of Chandler Loop-formed Whole Blood Clots Under Shear Flow in an In-vitro Thrombolysis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Fluindione VKORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione, an indanedione derivative, is an oral anticoagulant that functions by inhibiting the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K 2,3-epoxide to vitamin K quinone, a necessary step for the gamma-carboxylation and activation of several blood clotting factors.[2][3][4] Inhibition of VKORC1 by this compound leads to a reduction in active vitamin K-dependent clotting factors, thereby exerting its anticoagulant effect.
This document provides detailed protocols for a robust cell-based assay to quantify the inhibitory activity of this compound on VKORC1. The primary assay described utilizes a specially engineered Human Embryonic Kidney (HEK293) cell line. This cell line has the endogenous VKORC1 and its paralog VKORC1L1 genes knocked out (DKO) and stably expresses a chimeric reporter protein, FIXgla-Protein C (FIXgla-PC).[5][6][7] The degree of gamma-carboxylation of the secreted FIXgla-PC reporter, which is dependent on VKORC1 activity, serves as a quantitative measure of enzyme function and its inhibition by compounds like this compound.
Signaling Pathway of VKORC1 and Inhibition by this compound
The vitamin K cycle is essential for the post-translational modification of vitamin K-dependent proteins. VKORC1 is the key enzyme in this cycle. The following diagram illustrates the vitamin K cycle and the mechanism of this compound inhibition.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Quantitative Data: IC50 Values for VKORC1 Inhibition
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a VKORC1 inhibitor. The following table summarizes the IC50 values for this compound and other vitamin K antagonists (VKAs) determined using the FIXgla-PC reporter cell-based assay.
| Compound | Target | IC50 (nM) | Cell Line | Notes | Reference |
| This compound | VKORC1 | ~100 | HEK293 VKORC1/L1 DKO | Competitive inhibitor.[1] | [1] |
| Warfarin | VKORC1 | ~25-100 | HEK293 VKORC1/L1 DKO | Mixed-type inhibitor. IC50 can be influenced by VKORC1 expression levels.[1][5][8] | [1][5][8] |
| Acenocoumarol | VKORC1 | <25 | HEK293 VKORC1/L1 DKO | More potent than warfarin and this compound.[1] | [1] |
| Phenprocoumon | VKORC1 | ~50 | HEK293 VKORC1/L1 DKO | [1] |
Experimental Protocols
Cell Culture and Maintenance of HEK293 VKORC1/L1 DKO FIXgla-PC Reporter Cells
Materials:
-
HEK293 VKORC1/L1 DKO cell line stably expressing FIXgla-PC
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (24-well, 96-well)
Protocol:
-
Culture the HEK293 VKORC1/L1 DKO FIXgla-PC reporter cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.
Cell-Based Assay for this compound Inhibition of VKORC1
This protocol is adapted from established methods for assessing VKORC1 activity in a cellular context.[1][6][9]
Materials:
-
HEK293 VKORC1/L1 DKO FIXgla-PC reporter cells
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Vitamin K 2,3-epoxide (KO) stock solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
Warfarin stock solution (positive control, in DMSO)
-
24-well or 96-well cell culture plates
-
ELISA reagents for detecting carboxylated FIXgla-PC (specific antibody)
-
Luciferase assay kit (for transfection efficiency control if performing transient transfections)
Experimental Workflow Diagram:
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Developing Animal Models of Anticoagulation with Fluindione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing animal models of anticoagulation with fluindione, a vitamin K antagonist of the indanedione class. This document outlines the mechanism of action, experimental protocols for inducing and monitoring anticoagulation, and key considerations for study design.
Introduction to this compound
This compound is an oral anticoagulant that functions as a vitamin K antagonist (VKA).[1] Like other VKAs, its therapeutic effect is achieved by interfering with the vitamin K cycle, which is essential for the synthesis of active coagulation factors in the liver.[2][3] Specifically, this compound inhibits the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1), preventing the reduction of vitamin K epoxide to its active, reduced form (vitamin K hydroquinone).[2] This limits the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3] The resulting production of under-carboxylated, non-functional clotting factors leads to a state of anticoagulation.[2]
Signaling Pathway: The Vitamin K Cycle and this compound's Mechanism of Action
The anticoagulant effect of this compound is centered on its inhibition of the Vitamin K cycle. The following diagram illustrates this pathway and the point of inhibition by this compound.
Data Presentation
The following tables provide a template for summarizing key pharmacokinetic and pharmacodynamic parameters of this compound in rodent models. Note: The values presented in these tables are hypothetical examples for illustrative purposes, as comprehensive public data for this compound in these specific animal models is limited. Researchers should perform dose-range finding and pharmacokinetic studies to determine these values empirically for their specific experimental conditions.
Table 1: Example Pharmacokinetic Parameters of Oral this compound in Rodents
| Parameter | Sprague-Dawley Rat (Example Values) | C57BL/6 Mouse (Example Values) |
| Dose (mg/kg) | 1.0 | 2.0 |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (hr) | 4 | 2 |
| t½ (hr) | 30 | 24 |
| AUC (ng·hr/mL) | 15000 | 18000 |
| Bioavailability (%) | ~60 | ~70 |
Table 2: Example Dose-Response of Oral this compound on Coagulation Parameters in Rats (at 48 hours post-dose)
| Dose (mg/kg/day) | Prothrombin Time (PT) (seconds) | aPTT (seconds) | International Normalized Ratio (INR) |
| 0 (Control) | 12.5 ± 0.5 | 18.0 ± 1.0 | 1.0 |
| 0.5 | 18.0 ± 1.2 | 22.5 ± 1.5 | 1.8 |
| 1.0 | 25.0 ± 2.0 | 28.0 ± 2.2 | 2.5 |
| 2.0 | 35.0 ± 3.5 | 35.0 ± 3.0 | 3.5 |
Experimental Protocols
Experimental Workflow for Developing a this compound Anticoagulation Model
The following diagram outlines the general workflow for establishing and evaluating an animal model of anticoagulation with this compound.
Protocol for Induction of Stable Anticoagulation
Objective: To establish a stable level of anticoagulation in rodents using oral this compound.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Sprague-Dawley rats (male, 200-250 g) or C57BL/6 mice (male, 20-25 g)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for accurate administration of the desired dose in a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Dose-Range Finding (Pilot Study):
-
Divide a small cohort of animals into groups and administer a range of single oral doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg for rats).
-
Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 24, 48, 72 hours).
-
Measure Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) to determine the dose-response relationship.
-
Identify the dose that achieves the target level of anticoagulation (e.g., an INR of 2.0-3.0, or a 2-3 fold increase in PT over baseline).
-
-
Induction of Stable Anticoagulation:
-
Based on the pilot study, select an appropriate starting dose.
-
Administer this compound daily by oral gavage at the same time each day to maintain consistent plasma levels.
-
Monitor PT/INR daily for the first few days, then every 2-3 days until a stable level of anticoagulation is achieved. Adjust the dose as necessary. The onset of the anticoagulant effect is typically delayed by 24 to 72 hours.[2]
-
Protocol for Blood Collection and Plasma Preparation
Objective: To obtain citrated plasma for coagulation assays.
Materials:
-
3.2% sodium citrate solution
-
Syringes and needles appropriate for the animal species and collection site
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Anticoagulant Preparation: For blood collection, use a syringe pre-filled with 3.2% sodium citrate solution to achieve a final ratio of 1 part citrate to 9 parts whole blood.
-
Blood Collection:
-
Rats: Anesthetize the animal. Collect blood via cardiac puncture or from the abdominal aorta.
-
Mice: Anesthetize the animal. Collect blood via cardiac puncture or from the retro-orbital sinus.
-
-
Plasma Preparation:
-
Immediately after collection, gently invert the blood collection tube several times to ensure thorough mixing with the anticoagulant.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (platelet-poor plasma) and store it on ice for immediate use or at -80°C for later analysis.
-
Protocol for Prothrombin Time (PT) Assay
Objective: To measure the time to clot formation via the extrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from control and this compound-treated animals
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl₂) solution (typically included in PT reagent kits)
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Reagent and Sample Preparation: Pre-warm the PT reagent and plasma samples to 37°C.
-
Assay:
-
Pipette 50 µL of plasma into a pre-warmed cuvette.
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Record the time until a fibrin clot is formed.
-
-
Data Analysis: The result is expressed in seconds. The International Normalized Ratio (INR) can be calculated using the formula: INR = (Patient PT / Mean Normal PT)ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
Protocol for Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the time to clot formation via the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from control and this compound-treated animals
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and plasma samples to 37°C.
-
Assay:
-
Pipette 50 µL of plasma into a pre-warmed cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.
-
Record the time until a fibrin clot is formed.
-
-
Data Analysis: The result is expressed in seconds.
Conclusion
Developing a robust and reproducible animal model of anticoagulation with this compound is essential for preclinical evaluation of its efficacy and safety. The protocols and information provided herein offer a framework for researchers to establish such models. Due to the inter-species and even inter-strain variability in response to anticoagulants, it is imperative to conduct thorough dose-range finding studies to determine the optimal dosing regimen for the specific animal model and research question. Careful and consistent monitoring of coagulation parameters is critical for maintaining the desired level of anticoagulation and ensuring the validity of the experimental results.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Device thrombosis and pre-clinical blood flow models for assessing antithrombogenic efficacy of drug-device combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluindione Administration in Rodent Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of fluindione in rodent models. This compound, an indanedione derivative, is a vitamin K antagonist used as an anticoagulant. Understanding its effects in preclinical rodent models is crucial for evaluating its therapeutic potential and safety profile.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.[1] By inhibiting VKORC1, this compound leads to the production of non-functional vitamin K-dependent clotting factors, including Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1] This disruption of the coagulation cascade results in a dose-dependent anticoagulant effect.
Signaling Pathway of this compound
References
Application Notes and Protocols for the Analytical Detection of Fluindione in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection of fluindione in tissue samples, targeting researchers in toxicology, pharmacology, and drug development. The protocols described are based on established methods for anticoagulant analysis, adapted for this compound.
Introduction
This compound is an oral anticoagulant from the vitamin K antagonist class used in the prevention and treatment of thromboembolic diseases. The analysis of this compound in tissue samples is crucial for pharmacokinetic studies, toxicological investigations, and in understanding its distribution and accumulation in various organs. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two common and reliable techniques for the quantification of small molecules like this compound in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a cost-effective and robust approach for the quantification of this compound in tissue samples. The protocol is adapted from established methods for this compound analysis in other matrices and for other anticoagulants in tissues.[1][2]
Experimental Protocol
1. Sample Preparation and Extraction
-
Tissue Homogenization:
-
Weigh approximately 1 gram of the frozen tissue sample.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
-
Protein Precipitation:
-
To 1 mL of the tissue homogenate, add 2 mL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
To the collected supernatant, add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A mixture of sodium phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 285 nm.[1]
-
Column Temperature: Ambient.[1]
Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared using standard solutions of known concentrations.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound in tissue samples. The following protocol is based on methods developed for other anticoagulant rodenticides in biological matrices.
Experimental Protocol
1. Sample Preparation and Extraction
-
Tissue Homogenization: Follow the same procedure as described in the HPLC-UV method.
-
Protein Precipitation: Follow the same procedure as described in the HPLC-UV method.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 5 mM ammonium acetate in water (A) and methanol (B).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds like this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. An internal standard should be used for accurate quantification.
Data Analysis
Quantification is performed using a calibration curve generated from fortified tissue homogenates. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analysis of anticoagulant rodenticides in biological samples using methods similar to those described above. Please note that these values are for related compounds and should be used as a reference. Method validation for this compound in the specific tissue of interest is essential.
| Parameter | HPLC-UV (this compound in Plasma)[2] | LC-MS/MS (Anticoagulants in Blood/Tissue) |
| Linearity Range | 0.05 to 10 µg/mL | Typically in the ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | 0.025 µg/mL | Can range from sub-ng/mL to a few ng/mL |
| Recovery | Not specified for tissue | Generally > 80% |
| Precision (RSD%) | ≤ 6.1% | Typically < 15% |
Experimental Workflow Diagrams
Caption: HPLC-UV sample preparation workflow.
Caption: LC-MS/MS sample preparation workflow.
Method Validation
For routine analysis, it is imperative to validate the chosen analytical method according to international guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects (for LC-MS/MS): The effect of co-eluting, undetected matrix components on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, the complexity of the tissue matrix, and the available instrumentation. For high-throughput screening and when lower sensitivity is acceptable, HPLC-UV provides a reliable and cost-effective solution. For studies requiring high sensitivity and selectivity, such as the detection of low-level tissue residues, LC-MS/MS is the method of choice. Proper sample preparation is critical for both techniques to minimize matrix interference and ensure accurate quantification. The protocols provided here serve as a detailed guide for the development and implementation of analytical methods for this compound detection in tissue samples.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Fluindione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of fluindione in bulk drug substance and pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is a stability-indicating assay, capable of separating this compound from its degradation products. This application note includes a comprehensive experimental protocol, method validation parameters, and data presented in a clear, tabular format for easy reference.
Introduction
This compound is an oral anticoagulant belonging to the vitamin K antagonist class. It is prescribed for the prevention of thromboembolic events in various cardiologic conditions.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for monitoring its levels in biological matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[3] This application note details a robust RP-HPLC method for the analysis of this compound, validated according to the International Conference on Harmonisation (ICH) guidelines.[4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate or Potassium dihydrogen phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Milli-Q water or equivalent
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | Symmetry ODS C18 (150 mm x 4.6 mm, 5 µm) or equivalent[1][5] |
| Mobile Phase | Isocratic elution with a mixture of Sodium Phosphate Buffer (pH 3.5) and Acetonitrile (50:50, v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Detection Wavelength | 285 nm[1][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient[5] |
| Run Time | Approximately 10 minutes |
Note: An alternative method utilizes a mobile phase of 0.1% Ortho Phosphoric acid and Acetonitrile in a gradient mode with detection at 226 nm on an Ascentis Column (150 mm x 4.6mm, 2.7μm).[4]
Preparation of Solutions
Mobile Phase Preparation (Sodium Phosphate Buffer: Acetonitrile)
-
Prepare a sodium phosphate buffer and adjust the pH to 3.5 using ortho-phosphoric acid.[1][5]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., mobile phase or methanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
For Bulk Drug Substance
-
Accurately weigh approximately 10 mg of the this compound bulk drug.
-
Follow the same procedure as for the standard stock solution preparation to obtain a concentration of 100 µg/mL.
-
Dilute this solution with the mobile phase to a suitable concentration for analysis.
For Tablet Dosage Forms
-
Weigh and finely powder not less than 10 tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[3][6]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the typical validation parameters.
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.05 - 10[7] | > 0.998[7] |
| 1 - 5 (UV-Spec method)[8] | 0.999[8] |
Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Intraday | Not Specified | ≤ 6.1%[7] |
| Interday | Not Specified | Not Specified |
Accuracy (% Recovery)
| Spiked Level | Mean Recovery (%) |
| 80% | Not Specified |
| 100% | 99.7 ± 0.586 (UV-Spec method)[8] |
| 120% | Not Specified |
Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.093 (UV-Spec method)[8] |
| Limit of Quantitation (LOQ) | 0.025[7] |
Stability-Indicating Assay
Forced degradation studies are essential to establish the stability-indicating nature of the method. This compound samples are subjected to stress conditions to evaluate the method's ability to separate the intact drug from any degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at room temperature.[5]
-
Base Hydrolysis: 0.1 N NaOH at room temperature.[5]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: 80°C for 6 hours.[5]
-
Photolytic Degradation: Exposure to UV light.
The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks, and peak purity analysis confirms no co-elution.[4]
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for the validation of the this compound HPLC method.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[1] The method is also stability-indicating, making it suitable for routine quality control and stability studies. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. ijpbs.com [ijpbs.com]
- 2. jocpr.com [jocpr.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. ijfans.org [ijfans.org]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. Rapid and simple micromethod for the quantification of this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Fluindione in Cellular Models of Hemostasis
Introduction
Fluindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1] It is utilized in the prevention and treatment of thromboembolic disorders by inhibiting the synthesis of functional vitamin K-dependent coagulation factors.[1][2][3] Cellular models of hemostasis, particularly those utilizing primary human hepatocytes, are invaluable tools for investigating the efficacy, mechanism of action, and potential hepatotoxicity of anticoagulants like this compound.[4][5] These in vitro systems allow for controlled studies of drug effects on specific cellular pathways and provide a relevant model for human liver function.[4]
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its reduced, active form. The reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational modification (gamma-carboxylation) of several coagulation factors.[1]
By inhibiting VKORC1, this compound leads to a depletion of reduced vitamin K, which in turn prevents the proper gamma-carboxylation of vitamin K-dependent proteins.[1] This results in the production of biologically inactive coagulation Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1] Cell-based kinetic studies have characterized this compound as a competitive inhibitor of VKOR.[2][3]
Caption: Mechanism of this compound action via inhibition of the Vitamin K cycle.
Data Presentation
The efficacy of this compound can be quantified by its inhibitory concentration on the synthesis of various coagulation factors. The following table summarizes key quantitative data from pharmacodynamic studies.
Table 1: Inhibitory Concentration (IC50) of this compound on Coagulation Factor Synthesis
| Coagulation Factor | Median IC50 (mg/L) |
| Factor VII | 0.25[6] |
| Factor II (Prothrombin) | 2.05[6] |
Note: Data derived from an indirect-response pharmacodynamic model in patients receiving multiple doses of this compound.[6]
Table 2: Comparative Efficacy of Vitamin K Antagonists on VKOR Inactivation
| Anticoagulant | Relative Efficacy |
| Acenocoumarol | Most Potent |
| Phenprocoumon | > Warfarin |
| Warfarin | > this compound |
| This compound | Least Potent[2][3] |
Note: Efficacy was determined using a cell-based VKOR activity assay.[2][3]
Experimental Protocols
Detailed protocols for assessing the effects of this compound in cellular models are provided below. Primary human hepatocytes are the recommended model system due to their physiological relevance and expression of necessary metabolic enzymes.[4][5]
Protocol 1: Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the potential hepatotoxicity of this compound using a resazurin-based viability assay in a primary hepatocyte culture.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)
-
Collagen-coated 96-well microplates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control for cytotoxicity (e.g., Tacrine)
-
Vehicle control (e.g., 0.5% DMSO in medium)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved hepatocytes according to the manufacturer's protocol.[4]
-
Determine cell viability and number using the trypan blue exclusion method.[7]
-
Seed the hepatocytes in collagen-coated 96-well plates at a density of 2 x 10^4 to 5 x 10^4 viable cells/well in 100 µL of culture medium.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, carefully aspirate the seeding medium from the wells.
-
Add 100 µL of medium containing the different concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment (Resazurin Assay):
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "no-cell" blank from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).
-
Caption: Experimental workflow for assessing this compound cytotoxicity.
Protocol 2: One-Stage Coagulation Factor Activity Assay
This protocol describes a method to measure the activity of a specific vitamin K-dependent coagulation factor (e.g., Factor VII) in the supernatant of this compound-treated hepatocytes. The principle is based on the ability of the sample to correct the clotting time of a factor-deficient plasma.[8][9][10]
Objective: To quantify the inhibitory effect of this compound on the synthesis and secretion of active coagulation factors by hepatocytes.
Materials:
-
Hepatocyte cell culture supernatant (from Protocol 1, before cytotoxicity assay)
-
Factor-deficient plasma (e.g., Factor VII deficient plasma)
-
Reference plasma with known factor activity
-
Activated Partial Thromboplastin Time (aPTT) or Prothrombin Time (PT) reagent (depending on the factor being assayed; PT reagent for Factor VII)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Coagulometer
Procedure:
-
Sample Collection:
-
Culture and treat hepatocytes with various concentrations of this compound as described in Protocol 1 (Steps 1 & 2).
-
At the end of the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
Standard Curve Preparation:
-
Prepare serial dilutions of the reference plasma in buffer (e.g., 1:10, 1:20, 1:40, 1:80). These dilutions correspond to 100%, 50%, 25%, and 12.5% activity, respectively.[9]
-
-
Coagulation Assay:
-
Pre-warm the factor-deficient plasma, PT reagent, and CaCl2 solution to 37°C.
-
For each standard curve point and each supernatant sample, perform the following in a coagulometer cuvette:
-
Pipette 50 µL of the sample (or standard dilution).
-
Add 50 µL of the specific factor-deficient plasma.
-
Incubate the mixture for 1-2 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent.
-
Simultaneously, start the timer on the coagulometer and record the time to clot formation in seconds.
-
-
-
Data Analysis:
-
Plot the clotting times (in seconds) of the reference plasma dilutions against their corresponding factor activities (%) on a log-log scale to generate a standard curve.
-
Using the standard curve, determine the factor activity (%) for each supernatant sample based on its clotting time.
-
Plot the factor activity (%) against the this compound concentration to determine the dose-dependent inhibition and calculate the IC50.
-
Caption: Workflow for one-stage coagulation factor activity assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In vitro models for liver toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. preprints.org [preprints.org]
- 9. www1.wfh.org [www1.wfh.org]
- 10. Factor VIII and Factor IX Activity Measurements for Hemophilia Diagnosis and Related Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluindione in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluindione in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anticoagulant that functions by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the Vitamin K cycle.[3][4] VKORC1 is responsible for the reduction of Vitamin K epoxide to Vitamin K, which is then converted to Vitamin K hydroquinone. This reduced form of Vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), rendering them active.[1][4] By inhibiting VKORC1, this compound prevents the regeneration of active Vitamin K, leading to a decrease in functional clotting factors.[1][2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for extended periods.
Q3: What is the recommended final concentration of this compound in cell culture media?
The optimal final concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the effective concentration for your particular cell line. Generally, final concentrations in the low micromolar range are used.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media under physiological conditions (37°C, 5% CO₂) has not been extensively reported in the scientific literature. However, like many small molecules, its stability can be influenced by several factors including the composition of the media, the presence of serum, pH, and exposure to light. Some vitamins and other components in cell culture media are known to be unstable, which could potentially impact this compound's stability over time.[5]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Cell Culture Media After Adding this compound
Possible Causes:
-
Low Solubility: this compound has poor aqueous solubility. Adding a concentrated DMSO stock solution directly to the aqueous cell culture medium without proper mixing can cause it to precipitate out of solution.
-
Temperature Shock: Adding a cold stock solution to warmer cell culture media can cause the compound to precipitate.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Pre-warm Solutions: Before mixing, gently warm both the this compound stock solution and the cell culture medium to 37°C.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase Serum Concentration (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, a temporary increase in serum concentration during initial dilution may help.
-
Vortexing: When adding the this compound solution to the media, vortex the media gently to ensure rapid and even distribution.
Issue 2: Inconsistent or Loss of this compound Activity Over Time
Possible Causes:
-
Degradation: this compound may degrade over time in the cell culture incubator. Factors such as temperature, pH shifts in the media, and exposure to light can contribute to its degradation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.
-
Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic cell culture flasks and plates, reducing the effective concentration in the media.
Solutions:
-
Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Avoid storing pre-mixed media for extended periods.
-
Minimize Light Exposure: Protect this compound stock solutions and media from light by using amber tubes and wrapping flasks in foil.
-
Monitor pH: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH changes can affect drug stability.
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding tissue culture plates to minimize adsorption.
Quantitative Data Summary
There is limited quantitative data available on the stability of this compound specifically in cell culture media. The following table summarizes results from forced degradation studies, which indicate the potential for degradation under various stress conditions. Note: These conditions are not representative of a typical cell culture environment but provide insight into the molecule's inherent stability.
| Stress Condition | This compound Degradation | Identified Degradation Products |
| Acid Hydrolysis | Observed | Phthalide, Parafluorobenzaldehyde, Desfluorobenzaldehyde |
| Base Hydrolysis | Observed | Phthalide, Parafluorobenzaldehyde, Desfluorobenzaldehyde |
| Oxidation | Observed | Phthalide, Parafluorobenzaldehyde, Desfluorobenzaldehyde |
| Thermal Stress | Observed | Phthalide, Parafluorobenzaldehyde, Desfluorobenzaldehyde |
| Photolytic Stress | Observed | Phthalide, Parafluorobenzaldehyde, Desfluorobenzaldehyde |
Data is compiled from forced degradation studies and may not directly translate to stability in cell culture media.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media by HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (pH 3.5)
-
Orthophosphoric acid
-
Sterile microcentrifuge tubes
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Mobile Phase (50:50 Sodium Phosphate Buffer:Acetonitrile): Prepare the sodium phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. Mix equal volumes of the buffer and acetonitrile. Filter and degas the mobile phase before use.
-
This compound-Spiked Cell Culture Medium: Prepare your complete cell culture medium. Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure thorough mixing.
3. Experimental Procedure:
-
Dispense the this compound-spiked cell culture medium into sterile microcentrifuge tubes (one for each time point).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation:
-
To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the cell culture medium sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the supernatant onto the HPLC system.
-
Run the HPLC method with the following parameters (can be optimized):
-
Column: C18
-
Mobile Phase: 50:50 Sodium Phosphate Buffer (pH 3.5):Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Column Temperature: Ambient
-
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the percentage of this compound remaining versus time. The time point 0 sample represents 100%.
-
From this plot, you can determine the degradation rate and estimate the half-life of this compound in your cell culture medium.
-
Visualizations
Caption: Mechanism of action of this compound in the Vitamin K cycle.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell cultures in drug discovery and development: The need of reliable in vitro-in vivo extrapolation for pharmacodynamics and pharmacokinetics assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Fluindione Experimental Results
Welcome to the technical support center for fluindione. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral anticoagulant belonging to the vitamin K antagonist (VKA) class of drugs.[1][2] Its mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle.[3][4] By inhibiting VKORC1, this compound prevents the regeneration of active, reduced vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver.[3][4][5] This leads to the production of non-functional clotting factors and a reduction in the blood's ability to coagulate.[3][4]
Q2: We are observing significant batch-to-batch variability in our in vitro experiments with this compound. What are the potential causes?
Variability in this compound's in vitro effects can stem from several factors:
-
Compound Stability and Solubility: this compound is a hydrophobic compound with limited aqueous solubility.[3] Issues with its dissolution, precipitation in culture media, or degradation over time can lead to inconsistent effective concentrations.
-
Genetic Variation in Cell Lines: If you are using different cell lines or cell lines with genetic heterogeneity, variations in genes like VKORC1 and cytochrome P450 enzymes (e.g., CYP2C9, CYP4F2) can alter the cellular response to this compound.
-
Experimental Protocol Deviations: Inconsistencies in cell density, incubation times, reagent concentrations, and handling procedures can all contribute to variability.
-
Reagent Quality: The quality and lot-to-lot consistency of reagents, such as plasma for coagulation assays or cell culture media components, can impact results.
Q3: How should I prepare this compound for in vitro experiments to ensure consistent results?
This compound is soluble in ethanol and DMSO at approximately 1 mg/mL.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.[6] To avoid precipitation when adding it to aqueous-based culture media, first, create serial dilutions of your compound in DMSO.[7] Then, add the small volume of the diluted DMSO stock to your culture medium. The final DMSO concentration in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]
Q4: We are seeing a weaker than expected anticoagulant effect in our plasma-based assays. What could be the issue?
Several factors could lead to a weaker than expected effect in assays like the prothrombin time (PT) or activated partial thromboplastin time (aPTT):
-
Incorrect Drug Concentration: This could be due to precipitation of this compound from the solution or errors in dilution.
-
Plasma Quality: The use of improperly collected or stored plasma can affect coagulation times. Ensure plasma is collected in the correct anticoagulant (e.g., 3.2% sodium citrate) and processed promptly.
-
Reagent Issues: The thromboplastin reagent used in the PT assay can vary in its sensitivity to VKAs. Ensure you are using a reagent with a known International Sensitivity Index (ISI).
-
High Vitamin K Levels: If the plasma source has high levels of vitamin K, it can counteract the effect of this compound.
Troubleshooting Guides
Inconsistent Results in Coagulation Assays (PT/aPTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Prolonged clotting times in control samples | Reagent degradation, improper storage of plasma or reagents, incorrect incubation temperature. | 1. Check the expiration dates and storage conditions of all reagents and controls. 2. Verify the incubation temperature of your coagulometer or water bath is at 37°C. 3. Prepare fresh reagents and rerun the controls. |
| Shortened clotting times in this compound-treated samples | Insufficient this compound concentration, presence of activating substances in the sample. | 1. Confirm the final concentration of this compound in the assay. 2. Check for precipitation of this compound in your stock or working solutions. 3. Ensure there is no contamination of the plasma sample. |
| High variability between replicate measurements | Pipetting errors, inconsistent mixing, instrument malfunction. | 1. Review pipetting technique and ensure proper mixing of reagents and plasma. 2. Perform instrument maintenance and calibration as per the manufacturer's instructions. |
Variability in Cell-Based VKOR Activity Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low overall signal or activity | Low expression of the reporter protein, suboptimal concentration of vitamin K epoxide (KO), cell health issues. | 1. Verify the expression and secretion of the reporter protein in your cell line. 2. Optimize the concentration of KO in your assay medium. 3. Assess cell viability to ensure the cells are healthy. |
| Inconsistent IC50 values for this compound | This compound precipitation, variability in cell density, inconsistent incubation times. | 1. Ensure this compound remains in solution at the tested concentrations. Consider using a lower range of concentrations if precipitation is observed. 2. Standardize cell seeding density and ensure even cell distribution in the assay plates. 3. Maintain consistent incubation times for drug treatment and assay development. |
| High background signal in negative controls | Endogenous VKOR activity in the cell line, non-specific antibody binding. | 1. Consider using a cell line with endogenous VKORC1 knocked out for a cleaner background.[1] 2. Optimize antibody concentrations and washing steps to reduce non-specific binding. |
Data Presentation
Impact of Genetic Variants on this compound Dose
The following table summarizes the impact of VKORC1 genotypes on the average daily dose of this compound required to achieve a stable International Normalized Ratio (INR).
| Genotype | Average Daily this compound Dose (mg ± SD) | Reference |
| VKORC1 CC (Wild Type) | 19.8 ± 5.5 | [8] |
| VKORC1 CT (Heterozygous) | 14.7 ± 6.2 | [8] |
| VKORC1 TT (Homozygous Variant) | 8.2 ± 2.5 | [8] |
Note: While polymorphisms in CYP2C9 and CYP4F2 are known to affect the dosage of other VKAs like warfarin, their impact on this compound response appears to be less significant.[8]
In Vitro Efficacy of Different Vitamin K Antagonists
The half-maximal inhibitory concentration (IC50) for VKOR activity can vary between different VKAs.
| Compound | IC50 for VKOR Activity (nM) | Reference |
| Acenocoumarol | 1.8 | |
| Phenprocoumon | 3.5 | |
| Warfarin | 6.5 | |
| This compound | 6.6 | [3] |
Experimental Protocols
Prothrombin Time (PT) Assay
This assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin and calcium, assessing the extrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma (from citrated blood)
-
Thromboplastin-calcium chloride reagent
-
Control plasma (normal and abnormal)
-
Coagulometer or 37°C water bath and stopwatch
-
12x75mm test tubes
Procedure:
-
Pre-warm the thromboplastin-calcium chloride reagent and plasma samples to 37°C.
-
Pipette 100 µL of plasma into a pre-warmed test tube.
-
Incubate the plasma for 2-3 minutes at 37°C.
-
Forcibly add 200 µL of the pre-warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start the timer.
-
Gently tilt the tube back and forth and observe for clot formation. Stop the timer as soon as a fibrin clot is visible.
-
Record the clotting time in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2)
-
Control plasma
-
Coagulometer or 37°C water bath and stopwatch
-
12x75mm test tubes
Procedure:
-
Pre-warm the CaCl2 solution, aPTT reagent, and plasma to 37°C.[9]
-
Pipette 100 µL of plasma into a test tube.
-
Add 100 µL of the aPTT reagent to the plasma, mix, and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[9]
-
Add 100 µL of the pre-warmed CaCl2 solution and start the timer.
-
Observe for clot formation and record the time in seconds.
Cell-Based VKOR Activity Assay
This assay measures the activity of VKORC1 in a cellular context by quantifying the carboxylation of a reporter protein.
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., FIXgla-PC).[1]
-
Cell culture medium
-
Vitamin K epoxide (KO)
-
This compound
-
ELISA reagents for detecting the carboxylated reporter protein
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound.
-
Add a fixed concentration of KO (e.g., 5 µM) to all wells.[1]
-
Incubate the plate for 24-48 hours.[1]
-
Collect the cell culture supernatant.
-
Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound.
Caption: A general experimental workflow for in vitro testing of this compound.
Caption: A decision tree for troubleshooting variability in this compound experiments.
References
- 1. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 5. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin-Amiodarone Drug-Drug Interactions: Determination of [I]u/KI,u for Amiodarone and its Plasma Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
Technical Support Center: Improving Fluindione Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to fluindione solubility in in vitro experiments.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions and appropriate dilutions for your experiments.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Internal Data |
| Ethanol | ~1 mg/mL | Internal Data |
| Water | Predicted: 0.0549 mg/mL | DrugBank |
Note: The aqueous solubility of this compound is very low. Therefore, for most in vitro applications, a stock solution in an organic solvent like DMSO or ethanol is required.
Experimental Protocols
Here are detailed methodologies for preparing and using this compound in common in vitro assays.
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 240.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 2.40 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol outlines the steps for treating adherent cells with this compound and assessing cell viability using an MTT assay.
Materials:
-
Adherent cells cultured in a 96-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Crucially, to avoid precipitation, first dilute the stock solution in a small volume of medium, vortex gently, and then add this to the final volume of medium.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should ideally be ≤ 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for a VKOR Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro assay to measure the inhibition of Vitamin K epoxide reductase (VKOR) by this compound.
Materials:
-
Source of VKOR enzyme (e.g., microsomes from cells overexpressing VKOR)
-
Reduced Vitamin K (Vitamin KH2) as a substrate
-
Dithiothreitol (DTT) as a reducing agent
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound stock solution and serial dilutions
-
Method for detecting the reaction product (e.g., HPLC-based detection of Vitamin K quinone)
Procedure:
-
Prepare Reagents: Prepare all reagents and keep them on ice. The this compound working solutions should be prepared in the assay buffer, ensuring the final DMSO concentration is low and consistent across all wells.
-
Enzyme Reaction Setup:
-
In a microplate or microcentrifuge tubes, add the assay buffer, DTT, and the desired concentrations of this compound or vehicle control.
-
Add the VKOR enzyme preparation to each reaction.
-
-
Initiate Reaction: Start the reaction by adding the substrate, Vitamin KH2.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).
-
Product Detection: Analyze the formation of the product (Vitamin K quinone) using a validated detection method like HPLC.
-
Data Analysis: Calculate the percentage of VKOR inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in in vitro experiments.
Question: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
Answer: this compound has very low aqueous solubility. It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. A common stock concentration is 10 mM. When preparing your working solutions in aqueous media, dilute the stock solution at least 1:1000 to minimize the chance of precipitation. The final concentration of the organic solvent in your cell culture should be kept low, typically below 0.5% (v/v) for DMSO, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of the solvent) in your experiments.
Question: I am observing precipitation in my wells after adding the this compound working solution to my cell culture plate. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the this compound solution. Adding a cold solution to a warm one can cause the compound to precipitate.
-
Add dropwise while mixing: When preparing your working solution, add the this compound stock solution to the culture medium slowly, drop by drop, while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Use a serum-containing medium for dilution: If your experimental design allows, prepare the final dilutions in a medium containing fetal bovine serum (FBS). The proteins in the serum can help to solubilize hydrophobic compounds.
-
Reduce the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
-
Check the final solvent concentration: Ensure the final concentration of DMSO or ethanol is not too high, as this can also contribute to solubility issues upon dilution in an aqueous environment.
Question: What is the stability of the this compound stock solution in DMSO?
Answer: When stored correctly at -20°C in tightly sealed aliquots, a this compound stock solution in DMSO should be stable for several months. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. Before use, allow the aliquot to thaw completely and bring it to room temperature. Vortex gently before making your dilutions.
Question: Can I use ethanol to prepare my this compound stock solution for cell-based assays?
Answer: Yes, ethanol can also be used to prepare a stock solution of this compound. However, be aware that ethanol can be more volatile than DMSO, which could lead to a change in the concentration of your stock solution over time if not stored properly. Additionally, some cell lines may be more sensitive to ethanol than to DMSO. As with DMSO, it is crucial to keep the final concentration of ethanol in the cell culture medium low (typically <0.5%) and to include a vehicle control.
Question: At what concentrations should I test this compound in my in vitro assay?
Answer: The effective concentration of this compound will vary depending on the cell type and the specific assay. Based on literature, for in vitro studies, a good starting point for a dose-response curve could be in the range of 1 µM to 100 µM. It is recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific experimental setup.
Mandatory Visualizations
Experimental Workflow for Cell-Based Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Signaling Pathway: The Vitamin K Cycle and this compound Inhibition
avoiding experimental artifacts with fluindione treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address experimental artifacts when working with fluindione.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my in vitro experiments?
A1: this compound is a vitamin K antagonist. Its primary mechanism involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the vitamin K cycle, which is necessary for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][2][3] In essence, this compound depletes the pool of active Vitamin K, leading to the production of non-functional clotting factors and a reduced capacity for blood coagulation.[3]
Q2: Can this compound have off-target effects in cell culture that are not related to coagulation?
A2: While the primary target of this compound is VKORC1, it is possible that it may exert off-target effects, particularly at high concentrations. Although direct evidence for specific off-target effects of this compound in common cell lines is limited in the provided search results, researchers should be mindful of potential unexpected phenotypes. For instance, some anticoagulants have been anecdotally associated with changes in cellular metabolism or the production of reactive oxygen species (ROS).[4][5] It is crucial to include appropriate controls to distinguish between on-target anticoagulant effects and potential off-target artifacts.
Q3: How can I account for the anticoagulant effect of this compound in my cell-based assays?
A3: If your experimental system involves components of the coagulation cascade (e.g., using serum that contains clotting factors), the anticoagulant effect of this compound will be a primary factor. To mitigate this, consider using serum-free media if your cell line can tolerate it. Alternatively, heat-inactivated serum can be used to denature some of the clotting factors, though this may also affect other serum components. For assays where coagulation is not the intended readout, it is essential to have control groups treated with other anticoagulants with different mechanisms of action to ensure the observed effects are specific to this compound's primary mode of action.
Q4: Are there known immunoassay interferences with this compound?
A4: The search results did not provide specific examples of this compound interfering with immunoassays. However, it is a general principle that small molecules can interfere with antibody-antigen binding or the detection system of an immunoassay.[6] If you suspect interference, it is advisable to perform spike and recovery experiments or to test for interference using a different assay platform for the same analyte.
Troubleshooting Guides
Issue 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT, XTT)
Symptoms:
-
Inconsistent IC50 values across different cytotoxicity assays.[7]
-
Higher or lower than expected cell death.
-
Discrepancies between viability readouts and microscopic observations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Interference with Assay Chemistry | This compound, like other small molecules, may directly interfere with the enzymatic conversion of the assay reagent (e.g., reduction of tetrazolium salts in MTT/XTT assays) or absorb light at the same wavelength as the assay readout. Solution: Run a cell-free control with this compound at the concentrations used in your experiment to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay with a different detection method (e.g., a fluorescent or luminescent assay that measures a different cellular parameter like ATP levels).[3][8][9] |
| Induction of Oxidative Stress | At high concentrations, this compound might induce the production of reactive oxygen species (ROS), which can lead to cytotoxicity.[4][10] Solution: Measure ROS levels in your cells treated with this compound using a fluorescent probe (e.g., DCFDA). If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the cytotoxicity is ROS-mediated. |
| Alteration of Cellular Metabolism | As this compound affects a fundamental biological cycle, it might indirectly impact overall cellular metabolism, which is what many viability assays measure. Solution: Use a direct measure of cell number, such as cell counting with a hemocytometer or an automated cell counter using trypan blue exclusion, to validate the results from metabolism-based assays. |
Issue 2: Artifacts in Reporter Gene Assays (e.g., Luciferase, GFP)
Symptoms:
-
Unexpected increase or decrease in reporter gene signal.
-
High background signal.
-
Poor dose-response relationship.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Direct Inhibition/Activation of Reporter Enzyme | This compound may directly interact with the reporter protein (e.g., luciferase), inhibiting or enhancing its activity. Solution: Perform an in vitro reporter enzyme assay by adding this compound directly to a solution containing the purified reporter enzyme and its substrate. This will determine if there is direct interference. |
| Interference with Detection Method | The chemical properties of this compound might interfere with the light emission or detection in luminescent or fluorescent assays. Solution: In a cell-free system, measure the effect of this compound on the signal generated by a known amount of reporter protein. This can help identify quenching or enhancement of the signal. |
| Off-Target Effects on Transcription/Translation | This compound could have unintended effects on the cellular machinery responsible for transcription and translation of the reporter gene. Solution: Use a constitutively active control plasmid that drives the expression of a different reporter gene to assess general effects on protein expression. Also, measuring the mRNA levels of the reporter gene using RT-qPCR can help distinguish between transcriptional and post-transcriptional effects. |
| Cell Viability Effects | If this compound is cytotoxic at the concentrations used, this will lead to a decrease in the reporter signal due to a lower number of viable cells. Solution: Always run a parallel cytotoxicity assay at the same concentrations of this compound to normalize the reporter gene data to cell viability. |
Quantitative Data Summary
The available search results provide limited direct quantitative data on this compound's effects in research assays. However, some pharmacokinetic and pharmacodynamic data can be informative for dose selection in experiments.
| Parameter | Value | Context | Source |
| IC50 (Inhibition of Vitamin K Recycling) | ~1.35 - 2.18 mg/L | This represents the concentration at which this compound inhibits 50% of the vitamin K recycling process, which is its primary mechanism of action. The range reflects differences observed between a general population and octogenarians. | [11] |
| Initial Dosing (Clinical) | 5 - 20 mg | This is the initial clinical dose for patients, which can provide a starting point for determining relevant concentrations for in vitro studies, although direct translation is not always appropriate. | [11] |
Note: Researchers should perform their own dose-response experiments to determine the relevant concentrations for their specific in vitro model and assays.
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity of this compound
Objective: To determine if this compound exhibits cytotoxicity in a specific cell line and to rule out assay interference.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear and opaque-walled tissue culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
ATP-based luminescence cell viability assay kit
-
Plate reader capable of measuring absorbance and luminescence
Procedure:
-
Cell Seeding: Seed cells in both clear and opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell-Free Control Plate: In a separate 96-well plate without cells, add the same this compound dilutions and vehicle control to assess for direct assay interference.
-
MTT Assay:
-
Add MTT solution to each well of the clear plate (including the cell-free plate) and incubate for 2-4 hours.
-
Add solubilization buffer and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
ATP-Based Assay:
-
Follow the manufacturer's instructions for the ATP-based assay kit using the opaque-walled plate.
-
Typically, this involves adding a reagent that lyses the cells and initiates a luminescent reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from the cell-free control wells.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the dose-response curves and calculate the IC50 values for both assays. Discrepancies between the two assays may suggest interference with one of the methods.
-
Protocol 2: In Vitro Coagulation Assay (Activated Clotting Time - ACT)
Objective: To measure the anticoagulant effect of this compound in whole blood or plasma in vitro.
Materials:
-
Freshly collected whole blood or plasma (with an appropriate anticoagulant for baseline measurements, which is then overcome for the assay, or collected without anticoagulant if handled quickly).
-
This compound stock solution.
-
Activator for the intrinsic pathway (e.g., celite or kaolin).
-
Water bath or heat block at 37°C.
-
Test tubes.
-
Stopwatch.
Procedure:
-
Sample Preparation: Aliquot whole blood or plasma into test tubes.
-
This compound Addition: Add different concentrations of this compound or a vehicle control to the tubes.
-
Incubation: Incubate the tubes at 37°C for a predetermined time to allow this compound to interact with the coagulation factors.
-
Activation: Add the activator (celite or kaolin) to a tube and immediately start the stopwatch.
-
Clot Detection: Gently tilt the tube at regular intervals and observe for the formation of a solid clot.
-
Record Time: Stop the stopwatch as soon as a clot is formed and record the time. This is the Activated Clotting Time (ACT).
-
Data Analysis: Compare the ACT of the this compound-treated samples to the vehicle control. A prolonged ACT indicates an anticoagulant effect. Plot the this compound concentration against the ACT to generate a dose-response curve.[12][13]
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 5. Mitochondrion-Permeable Antioxidants to Treat ROS-Burst-Mediated Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial ROS Produced via Reverse Electron Transport Extend Animal Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. In vitro effects of aprotinin on activated clotting time measured with different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization of Fluindione In Vitro
Welcome to the technical support center for the in vitro dose-response optimization of fluindione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is an oral anticoagulant that functions as a vitamin K antagonist. Its primary mechanism of action is the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1).[1][2] This enzyme is crucial for the vitamin K cycle, where it catalyzes the reduction of vitamin K epoxide to vitamin K, a necessary step for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][2][3] By inhibiting VKORC1, this compound leads to the production of under-carboxylated, inactive clotting factors, thereby reducing blood coagulation.[1][3]
Q2: Which cell lines are suitable for in vitro this compound dose-response studies?
Human Embryonic Kidney (HEK293) cells and their derivatives (e.g., HEK293T) are commonly used for in vitro studies of VKORC1 inhibition.[3] These cells can be engineered to express a reporter protein, such as a fusion protein of the factor IX gamma-carboxyglutamic acid (gla) domain and protein C, to provide a readout for VKORC1 activity.[3]
Q3: How can I determine the potency (e.g., IC50) of this compound in my in vitro assay?
The half-maximal inhibitory concentration (IC50) of this compound can be determined by performing a dose-response experiment. This involves treating your target cells with a range of this compound concentrations and measuring the activity of VKORC1. The IC50 is the concentration of this compound that causes 50% inhibition of VKORC1 activity. This can be calculated by fitting the dose-response data to a suitable pharmacological model using non-linear regression analysis.
Q4: Should I be concerned about the cytotoxicity of this compound in my cell-based assays?
Yes, it is important to assess the cytotoxicity of this compound at the concentrations used in your experiments to ensure that the observed effects are due to specific inhibition of VKORC1 and not a general toxic effect on the cells. A standard cytotoxicity assay, such as the MTT or resazurin assay, should be performed in parallel with your primary functional assay.
Troubleshooting Guides
Problem 1: High variability in VKORC1 activity measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Calibrate your pipettes and use a consistent pipetting technique.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause: Inaccurate drug concentration preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure complete dissolution of the compound in the solvent.
-
Problem 2: No significant inhibition of VKORC1 activity, even at high this compound concentrations.
-
Possible Cause: Inactive this compound compound.
-
Solution: Verify the purity and integrity of your this compound stock. If possible, test a new batch of the compound.
-
-
Possible Cause: Low expression or activity of the VKORC1 enzyme in your cell line.
-
Solution: Confirm the expression of VKORC1 in your cells using techniques like Western blotting or qPCR. If using a reporter system, ensure the reporter construct is functioning correctly.
-
-
Possible Cause: Issues with the assay detection method.
-
Solution: Check the expiration dates and proper storage of all assay reagents. Include appropriate positive and negative controls to validate the assay performance. For example, a known potent VKORC1 inhibitor like warfarin can be used as a positive control.
-
Problem 3: Significant cell death observed across all this compound concentrations.
-
Possible Cause: this compound cytotoxicity at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, resazurin) to determine the concentration range at which this compound is non-toxic to your cells. Adjust the concentration range in your VKORC1 inhibition assay accordingly.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Include a vehicle control (cells treated with the solvent alone) in your experiments.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. Maintain sterile techniques during all experimental procedures.
-
Data Presentation
Table 1: In Vitro Efficacy of Vitamin K Antagonists on VKORC1 Inactivation
| Anticoagulant | Relative Efficacy (Most to Least Potent) |
| Acenocoumarol | 1 |
| Phenprocoumon | 2 |
| Warfarin | 3 |
| This compound | 4 |
Source: Adapted from a study on the efficacy of oral anticoagulants on VKOR inactivation.[4]
Table 2: Ex Vivo Dose-Dependent Inhibition of Thrombus Formation by this compound
| International Normalized Ratio (INR) | Inhibition of Tissue Factor-Induced Thrombus Formation |
| 1.5 to 2.0 | 50% |
| 2.1 to 3.0 | 80% |
Source: Data from a human ex vivo model of arterial thrombosis.[5]
Experimental Protocols
Protocol 1: Cell-Based VKORC1 Inhibition Assay
This protocol describes a method to determine the dose-response of this compound on VKORC1 activity in HEK293T cells co-expressing human VKORC1 and a factor IX-protein C fusion reporter.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Plasmid encoding human VKORC1
-
Plasmid encoding a factor IX (gla domain)-protein C fusion reporter
-
Transfection reagent
-
This compound
-
Vitamin K epoxide (KO)
-
Warfarin (as a positive control)
-
ELISA kit for measuring secreted reporter protein
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VKORC1 and factor IX-protein C reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Drug Treatment: 24 hours post-transfection, replace the medium with fresh complete medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (solvent only) and a positive control (e.g., warfarin).
-
Vitamin K Epoxide Addition: Add vitamin K epoxide (KO) to all wells at a final concentration that supports robust reporter carboxylation (concentration to be optimized for the specific cell system).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification of Carboxylated Reporter: Measure the amount of carboxylated factor IX-protein C reporter in the supernatant using a specific ELISA. The ELISA should utilize an antibody that specifically recognizes the gamma-carboxylated form of the reporter.
-
Data Analysis: Plot the percentage of VKORC1 inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., HEK293T)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing a range of this compound concentrations identical to those used in the functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the functional assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50), if applicable.
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: Workflow for in vitro dose-response optimization of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. repositorio.usp.br [repositorio.usp.br]
Technical Support Center: Fluindione and Serum Protein Interactions in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to the impact of serum proteins on fluindione activity in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected anticoagulant activity of this compound in our cell-based assay. What could be the cause?
A1: Higher than expected this compound activity can stem from several factors related to serum proteins in your culture medium. Vitamin K antagonists like this compound are often highly bound to plasma proteins, primarily albumin. It is the unbound, or "free," fraction of the drug that is pharmacologically active.[1] If the concentration of serum proteins (especially albumin) in your cell culture medium is lower than that found in plasma, a larger proportion of this compound will be unbound, leading to an enhanced anticoagulant effect.[2] This is particularly relevant if you are using low-serum or serum-free media.
Q2: Can the type of serum (e.g., Fetal Bovine Serum vs. Human Serum) affect our results?
A2: Yes, the type and lot-to-lot variability of serum can significantly impact your results. The protein composition and concentration, particularly of albumin, can differ between species and even between different batches of serum from the same species. This variation can alter the unbound fraction of this compound, leading to inconsistencies in its apparent activity. It is advisable to qualify new batches of serum to ensure consistency in your experiments.
Q3: Our this compound dose-response curve is not reproducible between experiments. What are the potential sources of this variability?
A3: Variability in dose-response curves for this compound in cell culture can be attributed to several factors:
-
Inconsistent Serum Protein Concentration: As mentioned, fluctuations in the serum percentage in your media will directly impact the free this compound concentration.
-
Cell Density and Health: The number of cells and their metabolic state can influence the availability of the drug's target, Vitamin K Epoxide Reductase (VKOR). Ensure consistent cell seeding densities and monitor cell viability.
-
pH of the Culture Medium: Changes in pH can alter the binding affinity of drugs to proteins. Monitor and maintain a stable pH in your cultures.
-
Presence of Competing Substances: Other components in your media or compounds being co-administered could potentially compete with this compound for binding to serum proteins.
Q4: How does this compound exert its anticoagulant effect in a cell culture model?
A4: this compound is a vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR). VKOR is essential for recycling Vitamin K to its reduced, active form. This active form of Vitamin K is a necessary cofactor for the gamma-carboxylation of certain glutamic acid residues on Vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X. By inhibiting VKOR, this compound leads to the production of under-carboxylated, non-functional coagulation factors, thus reducing the capacity for blood coagulation. In a cell-based assay, this is typically measured by the reduced activity of a co-expressed Vitamin K-dependent reporter protein, such as Factor IX.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly High this compound Potency (Lower IC50) | Low concentration of serum proteins in the culture medium leading to a higher free fraction of this compound. | 1. Quantify the total protein or albumin concentration in your cell culture medium. 2. Consider supplementing your medium with a defined concentration of purified albumin (e.g., bovine serum albumin or human serum albumin) to mimic physiological conditions more closely. 3. If using low-serum or serum-free medium, be aware that the apparent potency of this compound will likely be higher than in in vivo conditions. |
| Poor Reproducibility of this compound Activity | 1. Lot-to-lot variability in serum. 2. Inconsistent cell seeding density or viability. 3. Fluctuations in incubator CO2 levels, affecting media pH. | 1. Test and qualify new lots of serum before use in critical experiments. 2. Standardize your cell seeding protocol and perform cell viability assays (e.g., trypan blue exclusion) for each experiment. 3. Regularly calibrate your incubator's CO2 and temperature sensors. |
| No Observed this compound Activity | 1. Degradation of this compound stock solution. 2. Very high serum protein concentration leading to excessive drug binding. 3. Insensitive assay endpoint. 4. Cell line does not adequately express the necessary components of the vitamin K cycle. | 1. Prepare fresh this compound stock solutions regularly and store them appropriately. 2. If using high concentrations of serum, consider performing a pilot experiment with a lower serum percentage to confirm this compound activity. 3. Ensure your reporter system (e.g., Factor IX activity assay) is sensitive enough to detect changes in carboxylation. 4. Use a cell line known to be suitable for VKOR activity assays, such as engineered HEK293 cells. |
| Cell Toxicity at High this compound Concentrations | Off-target effects of this compound at high concentrations, potentially exacerbated by a high free fraction of the drug. | 1. Perform a cell viability assay in parallel with your this compound activity assay to identify cytotoxic concentrations. 2. If toxicity is observed, consider the possibility that the high unbound concentration of this compound is contributing to this effect. 3. Ensure that the vehicle used to dissolve this compound is not toxic to the cells at the concentrations used. |
Quantitative Data Summary
| Drug | Plasma Protein Binding (%) | Primary Binding Protein | Implication of High Binding |
| Warfarin | >97%[1] | Human Serum Albumin (HSA) | Small changes in protein binding can lead to significant changes in the free, active drug concentration. |
| This compound | Extensively bound (specific % not available) | Presumably Human Serum Albumin | Similar to warfarin, the high degree of protein binding is expected to significantly influence its activity in vitro. |
Experimental Protocols
Protocol 1: Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol is adapted from established methods for measuring the activity of VKOR inhibitors in a cell culture setting.
Objective: To determine the inhibitory effect of this compound on VKOR activity in the presence of varying concentrations of serum proteins.
Materials:
-
HEK293 cell line stably co-expressing a Vitamin K-dependent reporter (e.g., Factor IX) and human VKORC1.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) or purified Bovine Serum Albumin (BSA)
-
This compound
-
Vitamin K1
-
Assay kit for the reporter protein (e.g., Factor IX activity assay)
-
Multi-well cell culture plates
Methodology:
-
Cell Seeding: Seed the engineered HEK293 cells in 96-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare DMEM with varying concentrations of FBS or BSA (e.g., 0%, 1%, 5%, 10%). In each of these media formulations, prepare serial dilutions of this compound. Also include a vehicle control and a positive control (e.g., a known VKOR inhibitor like warfarin).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media. Add a fixed, sub-maximal concentration of Vitamin K1 to all wells to initiate the vitamin K cycle.
-
Incubation: Incubate the plates for a period sufficient for the reporter protein to be expressed, processed, and secreted into the medium (typically 24-48 hours).
-
Sample Collection: Collect the conditioned medium from each well.
-
Reporter Protein Activity Assay: Measure the activity of the secreted reporter protein (e.g., Factor IX) in the collected media according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter protein activity as a function of this compound concentration for each serum protein condition. Calculate the IC50 value for this compound under each condition.
Protocol 2: Equilibrium Dialysis for Measuring Unbound this compound
Objective: To quantify the unbound fraction of this compound in cell culture media containing different concentrations of serum proteins.
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)
-
Cell culture medium with varying concentrations of FBS or BSA
-
This compound
-
Phosphate Buffered Saline (PBS)
-
LC-MS/MS for this compound quantification
Methodology:
-
Preparation of Media: Prepare cell culture media containing different percentages of serum or albumin, each spiked with a known concentration of this compound.
-
Dialysis Setup: Add the this compound-containing medium to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours, this may need to be optimized).
-
Sample Collection: After equilibration, collect samples from both the media chamber and the PBS chamber.
-
Quantification: Determine the concentration of this compound in both chambers using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.
-
Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration in PBS chamber] / [Concentration in media chamber].
Visualizations
Caption: Mechanism of action of this compound via inhibition of the Vitamin K cycle.
Caption: Workflow for assessing this compound activity in cell culture.
Caption: Troubleshooting logic for unexpected this compound activity.
References
Validation & Comparative
Validating the Anticoagulant Effect of Fluindione in Whole Blood: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant effect of fluindione in whole blood with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate understanding and application in a research setting.
Introduction to this compound and its Mechanism of Action
This compound is an oral anticoagulant belonging to the vitamin K antagonist (VKA) class of drugs.[1] Like other VKAs such as warfarin and acenocoumarol, this compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[2] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.[2][3] By inhibiting VKORC1, this compound leads to the production of non-functional vitamin K-dependent coagulation factors (II, VII, IX, and X), thereby reducing the blood's ability to form clots.[2][3][4] The anticoagulant effect of this compound is typically monitored using the International Normalized Ratio (INR), a standardized measure of the prothrombin time.[1]
Comparative Analysis of Anticoagulant Effects in Whole Blood
Direct comparative studies of this compound with other anticoagulants using whole blood viscoelastic assays are limited. However, data from studies on VKAs as a class and an ex vivo model of thrombosis provide valuable insights into its performance relative to other anticoagulants like warfarin and Direct Oral Anticoagulants (DOACs).
Ex Vivo Whole Blood Thrombosis Model
An ex vivo model of arterial thrombosis provides a robust method to assess the efficacy of anticoagulants in a setting that closely mimics physiological conditions. The following table summarizes data from a study by Cadroy et al. (1999), which evaluated the effect of this compound on thrombus formation on a tissue factor-rich surface, a key initiator of in vivo thrombosis.
| Treatment Group | International Normalized Ratio (INR) | Thrombus Weight (µg/cm²) (Mean ± SD) | Inhibition of Thrombus Formation (%) |
| Control | N/A | 2.5 ± 0.5 | 0% |
| This compound | 1.5 - 2.0 | 1.25 ± 0.4 | 50% |
| This compound | 2.1 - 3.0 | 0.5 ± 0.2 | 80% |
| This compound + Aspirin | 1.5 - 2.0 | 1.2 ± 0.4 | 52% |
| This compound + Aspirin | 2.1 - 3.0 | 0.45 ± 0.2 | 82% |
Data adapted from Cadroy Y, et al. Circulation. 1999.
These results demonstrate a dose-dependent anticoagulant effect of this compound in whole blood, with increasing INR levels leading to greater inhibition of thrombus formation. The addition of aspirin did not significantly enhance the inhibition of tissue factor-induced thrombosis.
Comparison with Other Anticoagulants using Viscoelastic Assays
Viscoelastic assays like thromboelastography (TEG) and rotational thromboelastometry (ROTEM) provide a global assessment of hemostasis in whole blood. While specific data for this compound is scarce, studies comparing VKAs as a class with DOACs offer a basis for comparison.
| Parameter | Vitamin K Antagonists (VKAs) | Direct Oral Anticoagulants (DOACs) |
| Reaction Time (R-time) / Clotting Time (CT) | Prolonged | Prolonged |
| K-time / Clot Formation Time (CFT) | Minimally affected or normal | Minimally affected or normal |
| Alpha-angle | Minimally affected or normal | Minimally affected or normal |
| Maximum Amplitude (MA) / Maximum Clot Firmness (MCF) | Generally unaffected | Generally unaffected |
This table represents a general summary from multiple sources. The extent of parameter changes can vary depending on the specific drug, its concentration, and the assay used.
Both VKAs and DOACs primarily affect the initiation phase of coagulation, leading to a prolonged R-time or CT. The subsequent phases of clot development and the final clot strength are generally not significantly affected. It is important to note that the sensitivity of these assays to different anticoagulants can vary.
Experimental Protocols
Ex Vivo Whole Blood Thrombosis Model
This protocol is based on the methodology described by Cadroy et al. (1999) for studying arterial thrombus formation.
1. Blood Collection:
-
Collect whole blood from healthy, consenting volunteers who have not taken any medication known to affect coagulation for at least 10 days.
-
For studies involving anticoagulants, subjects are administered the drug (e.g., this compound) to achieve a target INR.
-
Blood is drawn directly from an antecubital vein using a 19-gauge needle into a syringe.
2. Perfusion Chamber:
-
A parallel-plate perfusion chamber is used.
-
A glass coverslip coated with a thrombogenic surface (e.g., fibrillar collagen or tissue factor-rich matrix) is placed in the chamber.
3. Perfusion:
-
The native (non-anticoagulated) blood is immediately perfused through the chamber at a controlled flow rate to mimic arterial shear rates (e.g., 650 s⁻¹).
-
Perfusion is carried out for a set duration (e.g., 5 minutes) at 37°C.
4. Quantification of Thrombus Formation:
-
After perfusion, the coverslip is removed, rinsed, and fixed.
-
Thrombus formation is quantified by measuring the area covered by platelets and fibrin using morphometric analysis of images obtained by scanning electron microscopy or by measuring the protein content of the thrombus.
Thromboelastography (TEG) Analysis of Whole Blood
This is a general protocol for performing TEG on whole blood samples to assess the effect of anticoagulants.
1. Sample Collection:
-
Collect whole blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
2. Sample Preparation:
-
Invert the tube gently several times to ensure proper mixing.
-
The analysis should be performed within 2 hours of blood collection.
3. TEG Assay:
-
Pipette 340 µL of citrated whole blood into a TEG cup.
-
Add 20 µL of 0.2 M CaCl₂ to initiate coagulation.
-
For specific assays, an activator (e.g., kaolin for intrinsic pathway activation or tissue factor for extrinsic pathway activation) is added.
-
Place the cup into the TEG analyzer, which maintains the sample at 37°C.
4. Data Acquisition and Analysis:
-
The TEG analyzer records the viscoelastic changes during clot formation and lysis, generating a characteristic tracing.
-
Key parameters are measured from the tracing:
-
R-time (Reaction time): Time to initial fibrin formation.
-
K-time: Time from the end of R to the point where the clot reaches 20 mm in amplitude.
-
Alpha-angle: The angle of the tangent to the curve, reflecting the rate of clot formation.
-
Maximum Amplitude (MA): The widest point of the tracing, indicating the maximum strength of the clot.
-
LY30: The percentage of clot lysis 30 minutes after MA is reached.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Vitamin K Antagonists
Caption: Mechanism of action of this compound as a Vitamin K antagonist.
Experimental Workflow: Ex Vivo Whole Blood Thrombosis Model
Caption: Workflow for the ex vivo whole blood thrombosis model.
Logical Workflow of TEG-Based Coagulation Analysis
Caption: Logical workflow for TEG-based analysis of whole blood coagulation.
References
- 1. The impact of direct oral anticoagulants on viscoelastic testing - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Methods of Evaluating Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 3. droracle.ai [droracle.ai]
- 4. Ex Vivo Assessment of Different Oral Anticoagulant Regimens on Pump Thrombosis in a HeartWare Ventricular Assist Device - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indanediones in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of indanedione derivatives, a class of oral anticoagulants that act as vitamin K antagonists. It is intended for researchers, scientists, and professionals in drug development who are investigating anticoagulant therapies. This document outlines their mechanism of action, compares their effects on coagulation parameters, and provides standardized experimental protocols for their evaluation.
Mechanism of Action: Vitamin K Antagonism
Indanediones, much like coumarin derivatives such as warfarin, exert their anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1] This enzyme is critical for the vitamin K cycle, a metabolic pathway that converts vitamin K epoxide back into its active, reduced form (vitamin K hydroquinone).
The reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on several blood clotting factors.[2] The Gla residues are crucial for the calcium-dependent binding of these factors to phospholipid surfaces, a necessary step for their activation and participation in the coagulation cascade.
By inhibiting VKORC1, indanediones deplete the available pool of reduced vitamin K, thereby preventing the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors:
-
Prothrombin (Factor II)
-
Factor VII
-
Factor IX
-
Factor X
This disruption of the coagulation cascade leads to a dose-dependent increase in the time it takes for blood to clot, which can be measured by assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). The primary therapeutic effect is a reduction in the risk of thrombotic events.
Signaling Pathway Diagram
The following diagram illustrates the coagulation cascade and the point of inhibition by indanedione derivatives.
Comparative Data of Indanedione Derivatives
While direct, side-by-side experimental data for all indanediones is limited in recent literature, this section compiles available information on key derivatives. Phenindione, once common, is now rarely used due to a higher incidence of severe adverse effects compared to warfarin.[3] Anisindione remains an alternative for patients intolerant to coumarin anticoagulants.[4] Diphenadione is primarily used as a rodenticide due to its high toxicity and long half-life.[5]
The anticoagulant effect of these agents is monitored by the Prothrombin Time (PT), typically reported as the International Normalized Ratio (INR). The target INR for most therapeutic indications is between 2.0 and 3.0.[6][7]
| Compound | Class | Primary Use | Effect on PT/INR | Effect on aPTT | Key Characteristics |
| Phenindione | 1,3-Indanedione | Anticoagulant (rarely used) | Prolonged | Moderately Prolonged[8] | Rapid onset compared to other oral anticoagulants but has a higher incidence of hypersensitivity reactions and other adverse effects.[3] |
| Anisindione | 1,3-Indanedione | Anticoagulant | Prolonged | Moderately Prolonged[8] | Used as an alternative for patients with hypersensitivity to warfarin.[4] Chemically related to phenindione.[1] |
| Diphenadione | 1,3-Indanedione | Rodenticide | Significantly Prolonged[9] | Prolonged | A "second-generation" anticoagulant, more toxic than first-generation compounds like warfarin, with an ultra-slow elimination rate.[3][5] |
| Warfarin (Reference) | Coumarin | Anticoagulant (Standard) | Significantly Prolonged | Moderately Prolonged[8] | Most widely prescribed oral anticoagulant; serves as the benchmark for comparison.[10] |
Experimental Protocols
The following are generalized methodologies for key in vivo and in vitro experiments to assess the anticoagulant effects of indanediones.
In Vivo Anticoagulant Activity Assessment in a Rat Model
This protocol describes the evaluation of an indanedione's effect on coagulation time after oral administration to rats.
Workflow Diagram:
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment. Baseline blood samples are collected to establish normal coagulation parameters.[11]
-
Drug Administration: The test indanedione compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage. A control group receives the vehicle only.
-
Blood Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-dose), blood is collected, typically via cardiac puncture under anesthesia, into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[11]
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging the citrated whole blood at approximately 2000 x g for 15 minutes.
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are measured using a standard automated or semi-automated coagulometer. Results from the treated group are compared to the vehicle control group.
In Vitro Coagulation Assays: PT and aPTT
These protocols measure the effect of a compound on the extrinsic/common and intrinsic/common pathways, respectively, using pooled normal plasma.
A. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to plasma.[12]
-
Procedure:
-
Pipette 50 µL of pooled normal human or rat platelet-poor plasma into a coagulometer cuvette.
-
Add 50 µL of the test indanedione compound at various concentrations (or vehicle for control) and incubate at 37°C for a specified time (e.g., 3 minutes).
-
Add 100 µL of pre-warmed (37°C) PT reagent (thromboplastin).
-
The coagulometer automatically records the time in seconds for a fibrin clot to form.
-
B. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay evaluates the intrinsic and common pathways. It measures the clotting time after the addition of a contact activator (e.g., silica), partial thromboplastin (phospholipids without tissue factor), and calcium to the plasma.
-
Procedure:
-
Pipette 50 µL of pooled normal human or rat platelet-poor plasma into a coagulometer cuvette.
-
Add 50 µL of the test indanedione compound at various concentrations (or vehicle for control).
-
Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a defined period (e.g., 3-5 minutes) to allow for activation of the contact pathway.
-
Initiate the reaction by adding 50 µL of pre-warmed (37°C) 25 mM calcium chloride (CaCl₂).
-
The coagulometer records the time in seconds for clot formation.
-
References
- 1. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Anticoagulation with anisindione in patients who are intolerant of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenadione - Wikipedia [en.wikipedia.org]
- 6. Oral anticoagulant therapy with warfarin, phenindione or acenocoumarol | CUH [cuh.nhs.uk]
- 7. testing.com [testing.com]
- 8. droracle.ai [droracle.ai]
- 9. Toxicokinetics and coagulopathy threshold of the rodenticide diphacinone in eastern screech-owls (Megascops asio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Acute coagulopathy of trauma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Biochemical Assays to Confirm Fluindione Target Engagement with Vitamin K Epoxide Reductase (VKOR)
A Comparative Guide for Researchers
This guide provides a comparative overview of key biochemical assays used to confirm and quantify the engagement of the anticoagulant drug fluindione with its molecular target, Vitamin K Epoxide Reductase (VKOR). For researchers in pharmacology and drug development, the selection of an appropriate assay is critical for determining drug potency, mechanism of action, and for comparing its efficacy against other Vitamin K Antagonists (VKAs).
This compound, a member of the 1,3-indandione class of anticoagulants, exerts its therapeutic effect by inhibiting VKOR.[1][2] This enzyme is a crucial component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification (carboxylation) of several blood coagulation factors.[3][4][5][6][7][8] Inhibition of VKOR leads to the production of under-carboxylated and therefore inactive clotting factors, resulting in an anticoagulant effect. This guide details the methodologies of prevalent assays, presents comparative data for this compound and other VKAs, and provides the necessary tools for researchers to select and implement the most suitable assay for their specific research needs.
Comparative Analysis of VKOR Inhibitors
The potency of this compound and other VKAs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the IC50 values for this compound and other commonly used VKAs, as determined by a widely accepted cell-based VKOR activity assay.
| Compound | Chemical Class | IC50 (nM)[9] |
| Acenocoumarol | 4-hydroxycoumarin | ~1.5 |
| Phenprocoumon | 4-hydroxycoumarin | ~3.0 |
| Warfarin | 4-hydroxycoumarin | ~6.0 |
| This compound | 1,3-indandione | ~8.0 |
Note: These values are derived from a specific cell-based assay and may vary depending on the experimental conditions and assay format.
The data indicates that while all four compounds are potent inhibitors of VKOR, acenocoumarol demonstrates the highest potency in this particular assay, followed by phenprocoumon, warfarin, and then this compound.[9] Kinetic studies have suggested that this compound acts as a competitive inhibitor of VKOR, whereas warfarin is likely a mixed-type inhibitor.[1][9]
Signaling Pathway and Experimental Workflow
To understand the context of these assays, it is essential to visualize the vitamin K cycle and the general workflow of the biochemical assays used to study VKOR inhibition.
Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKOR.
Caption: General experimental workflow for a cell-based VKOR inhibition assay.
Key Experimental Protocols
Below are detailed protocols for two common types of biochemical assays used to assess this compound's engagement with VKOR.
Cell-Based VKOR Activity Assay using a γ-Carboxylation Reporter
This is a widely used and robust method that measures VKOR activity within a cellular context, providing a more physiologically relevant assessment of drug potency.
Principle: This assay utilizes a genetically engineered human embryonic kidney (HEK293) cell line that is deficient in endogenous VKOR but expresses a vitamin K-dependent reporter protein, such as a fusion protein of the Factor IX γ-carboxyglutamic acid (Gla) domain and protein C (FIXgla-PC).[1][10][11] The activity of exogenously expressed VKOR is indirectly measured by quantifying the extent of γ-carboxylation of the secreted reporter protein, which is dependent on the VKOR-mediated recycling of vitamin K. Inhibition of VKOR by this compound results in reduced carboxylation of the reporter protein.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells lacking endogenous VKOR (DGKO FIXgla-PC/HEK293 reporter cells) in a suitable medium (e.g., DMEM with 10% FBS).
-
Transiently transfect the cells with a plasmid encoding the wild-type human VKORC1 gene. A co-transfection with a control plasmid (e.g., expressing luciferase) can be used to normalize for transfection efficiency.
-
-
Incubation with Substrate and Inhibitor:
-
Approximately 5 hours post-transfection, replace the transfection medium with fresh complete medium.
-
Add vitamin K epoxide (KO), the substrate for VKOR, to a final concentration of 5 µM.[1][11]
-
Add varying concentrations of this compound or other VKAs to the cell cultures. A typical concentration range for this compound would be from 0 to 30 nM.[1]
-
-
Sample Collection and Analysis:
-
Incubate the cells for 24 to 48 hours to allow for reporter protein expression, carboxylation, and secretion into the culture medium.[10][11]
-
Collect the cell culture medium.
-
Quantify the amount of carboxylated reporter protein in the medium using a specific enzyme-linked immunosorbent assay (ELISA). This is typically performed using an antibody that specifically recognizes the γ-carboxylated form of the reporter protein.[3]
-
-
Data Analysis:
-
Normalize the carboxylation signal to the control (e.g., luciferase activity) to account for variations in cell number and transfection efficiency.
-
Plot the normalized carboxylation signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
-
In Vitro VKOR Inhibition Assay using Liver Microsomes
This assay provides a more direct measurement of VKOR inhibition in a subcellular fraction enriched with the enzyme.
Principle: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of VKOR. In this assay, the conversion of vitamin K epoxide to vitamin K by microsomal VKOR is measured in the presence and absence of an inhibitor. The reaction is typically driven by a reducing agent like dithiothreitol (DTT) or glutathione (GSH).
Detailed Protocol:
-
Preparation of Microsomes:
-
Isolate microsomes from human liver tissue or from cells overexpressing VKOR using standard differential centrifugation techniques.
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the microsomal preparation with varying concentrations of this compound or other VKAs on ice for a defined period (e.g., 1 hour).[1]
-
-
Initiation and Quenching of the Reaction:
-
Extraction and Analysis of Vitamin K:
-
Separate the hexane phase, which contains the lipid-soluble vitamins.
-
Evaporate the hexane and redissolve the residue in a suitable solvent like methanol.
-
Analyze the conversion of KO to vitamin K using reverse-phase high-performance liquid chromatography (HPLC).[1]
-
-
Data Analysis:
-
Calculate the rate of vitamin K formation at each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value as described for the cell-based assay.
-
Conclusion
The choice between a cell-based and an in vitro microsomal assay for studying this compound's engagement with VKOR depends on the specific research question. The cell-based assay offers a more physiologically relevant system by assessing the inhibitor's activity in a live-cell context, accounting for factors like cell permeability and metabolism. In contrast, the microsomal assay provides a more direct and biochemically defined system for studying the enzyme-inhibitor interaction. Both assays are powerful tools for characterizing the potency and mechanism of action of this compound and for comparing its performance against other clinically relevant VKOR inhibitors. The data presented in this guide demonstrates that while this compound is a potent inhibitor of VKOR, its in vitro potency as measured by IC50 is slightly lower than that of other commonly used VKAs like acenocoumarol and phenprocoumon.
References
- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Fluindione as a Reference Compound for Novel Anticoagulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluindione with other oral anticoagulants, positioning it as a reference compound for the development of novel anticoagulant therapies. The information presented is intended to support researchers and drug development professionals in their evaluation of new chemical entities with anticoagulant properties.
Introduction to this compound and the Anticoagulant Landscape
This compound is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs). Historically, VKAs like this compound and warfarin have been the cornerstone of long-term anticoagulation therapy for the prevention and treatment of thromboembolic disorders. However, the advent of Direct Oral Anticoagulants (DOACs), which target specific factors in the coagulation cascade, has significantly altered the therapeutic landscape. This guide provides a detailed comparison of this compound with warfarin and key DOACs, offering a baseline for the evaluation of new anticoagulant candidates.
Mechanism of Action
Vitamin K Antagonists (VKAs): this compound and Warfarin
This compound and warfarin exert their anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1). This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKORC1, these drugs lead to the production of non-functional vitamin K-dependent clotting factors II, VII, IX, and X, thereby interrupting the coagulation cascade.
Caption: Mechanism of action of Vitamin K Antagonists.
Direct Oral Anticoagulants (DOACs)
DOACs offer a more targeted approach to anticoagulation by directly inhibiting key enzymes in the coagulation cascade.
-
Direct Thrombin (Factor IIa) Inhibitors (e.g., Dabigatran): These agents bind directly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.
-
Direct Factor Xa Inhibitors (e.g., Apixaban, Rivaroxaban, Edoxaban): These drugs selectively and reversibly inhibit Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the conversion of prothrombin to thrombin.
Caption: Mechanism of action of Direct Oral Anticoagulants.
Pharmacokinetic and Pharmacodynamic Properties
A key aspect of anticoagulant development is understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of reference and novel compounds. The following tables summarize key parameters for this compound and its comparators.
Pharmacokinetic Comparison
| Parameter | This compound | Warfarin | Apixaban | Rivaroxaban | Dabigatran Etexilate | Edoxaban |
| Tmax (hours) | ~2-3 | 1.5-3 | 1-4 | 2-4 | 0.5-2 | 1-2 |
| Cmax | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Bioavailability (%) | High | >90 | ~50 | ~80-100 (with food) | ~6.5 | ~62 |
| Half-life (hours) | ~31 | 36-42 | ~12 | 5-9 (young), 11-13 (elderly) | ~12-17 | ~10-14 |
| Metabolism | Hepatic | Hepatic (CYP2C9) | Hepatic (CYP3A4/5) | Hepatic (CYP3A4/5, CYP2J2) | Prodrug, hydrolyzed to dabigatran | Minimal |
| Excretion | Renal | Renal (inactive metabolites) | Fecal and renal | Renal and fecal/biliary | Primarily renal | Primarily renal |
Pharmacodynamic Comparison
| Parameter | This compound | Warfarin | Apixaban | Rivaroxaban | Dabigatran | Edoxaban |
| Target | VKORC1 | VKORC1 | Factor Xa | Factor Xa | Thrombin (IIa) | Factor Xa |
| Onset of Action | Slow (24-72h) | Slow (24-72h) | Rapid (3-4h) | Rapid (2-4h) | Rapid (0.5-2h) | Rapid (1-2h) |
| Monitoring | INR | INR | Not routinely required | Not routinely required | Not routinely required | Not routinely required |
| Antidote | Vitamin K, PCC | Vitamin K, PCC | Andexanet alfa | Andexanet alfa | Idarucizumab | Andexanet alfa |
Clinical Efficacy and Safety
The clinical performance of an anticoagulant is a critical determinant of its utility. The following table summarizes key efficacy and safety outcomes from major clinical trials comparing these agents, primarily in the context of non-valvular atrial fibrillation (NVAF) and venous thromboembolism (VTE). Direct comparative data for this compound against DOACs is limited; therefore, data for warfarin is often used as a surrogate for VKA performance.
| Outcome | This compound/Warfarin (Reference) | Apixaban | Rivaroxaban | Dabigatran | Edoxaban |
| Stroke/Systemic Embolism (NVAF) | Baseline risk | Superior/Non-inferior | Non-inferior | Non-inferior | Non-inferior |
| Major Bleeding | Baseline risk | Lower | Similar/Higher GI bleed | Similar | Lower |
| Intracranial Hemorrhage | Baseline risk | Lower | Lower | Lower | Lower |
| All-cause Mortality | Baseline risk | Lower | Similar | Lower | Lower |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to anticoagulant research. The following are detailed protocols for key in vitro assays used to assess the pharmacodynamic effects of anticoagulants.
Prothrombin Time (PT) Assay
Principle: The PT test evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. This test is sensitive to deficiencies in factors II, V, VII, and X, and is the standard for monitoring VKA therapy.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and PT reagent (thromboplastin and calcium chloride) to 37°C.
-
Pipette 100 µL of plasma into a pre-warmed cuvette.
-
Add 200 µL of the PT reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot. This can be detected optically or mechanically by a coagulometer.
-
-
Data Analysis: The result is expressed in seconds and as an International Normalized Ratio (INR) for patients on VKA therapy. The INR is calculated as: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
Caption: Prothrombin Time (PT) Assay Workflow.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (partial thromboplastin), and calcium to citrated plasma. This test is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
Methodology:
-
Sample and Plasma Preparation: As per the PT assay protocol.
-
Assay Procedure:
-
Pre-warm the plasma sample, aPTT reagent (contact activator and phospholipid), and calcium chloride solution to 37°C.
-
Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.
-
Add 100 µL of pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
-
-
Data Analysis: The result is expressed in seconds.
Caption: Activated Partial Thromboplastin Time (aPTT) Assay Workflow.
Chromogenic Anti-Factor Xa Assay
Principle: This assay quantitatively measures the activity of Factor Xa inhibitors. A known amount of Factor Xa is added to plasma containing the inhibitor. The residual Factor Xa activity is then determined by the rate of cleavage of a chromogenic substrate, which releases a colored compound. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Methodology:
-
Sample and Plasma Preparation: As per the PT assay protocol.
-
Assay Procedure:
-
Pipette the plasma sample, a known excess of Factor Xa, and a chromogenic substrate specific for Factor Xa into a microplate well.
-
Incubate the mixture at 37°C.
-
The residual Factor Xa cleaves the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline).
-
The rate of color development is measured spectrophotometrically (e.g., at 405 nm).
-
-
Data Analysis: A standard curve is generated using calibrators with known concentrations of the specific Factor Xa inhibitor. The concentration of the inhibitor in the patient sample is interpolated from this curve.
Ecarin Clotting Time (ECT)
Principle: The ECT is a specific assay for measuring the activity of direct thrombin inhibitors. Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin. Meizothrombin is then inhibited by direct thrombin inhibitors. The clotting time is proportional to the concentration of the direct thrombin inhibitor.
Methodology:
-
Sample and Plasma Preparation: As per the PT assay protocol.
-
Assay Procedure:
-
Pre-warm the plasma sample and the Ecarin reagent to 37°C.
-
Pipette a specific volume of plasma into a pre-warmed cuvette.
-
Add the Ecarin reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
-
-
Data Analysis: The clotting time in seconds is directly proportional to the concentration of the direct thrombin inhibitor. A calibration curve can be constructed for quantitative measurements.
Conclusion
This compound, as a well-characterized vitamin K antagonist, serves as a valuable reference compound in the preclinical and clinical development of novel anticoagulants. Its established mechanism of action, pharmacokinetic profile, and extensive clinical history provide a robust benchmark against which new chemical entities can be compared. This guide offers a foundational framework for such comparisons, emphasizing the importance of standardized experimental protocols and comprehensive data analysis in the pursuit of safer and more effective anticoagulant therapies. By understanding the relative strengths and weaknesses of existing agents, researchers can better position their novel compounds within the evolving landscape of anticoagulation.
A Comparative Guide to Competitive vs. Mixed-Type Inhibition of VKORC1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of competitive and mixed-type inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle and the target of anticoagulant drugs. While competitive inhibition of VKORC1 by compounds like warfarin is well-documented, this guide also explores the theoretical framework for mixed-type inhibition to provide a comprehensive understanding of potential drug interaction mechanisms.
Mechanism of Action: A Tale of Two Inhibitors
Competitive Inhibition: In this classic mechanism, the inhibitor directly competes with the substrate for the active site of the enzyme. For VKORC1, this means a competitive inhibitor will bind to the same site as vitamin K epoxide. The binding of the inhibitor prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration. A well-established example of a competitive inhibitor for VKORC1 is warfarin.[1] Warfarin is more specifically described as a tight-binding competitive inhibitor, indicating a very high affinity for the enzyme.[2][3]
Mixed-Type Inhibition: This mode of inhibition is more complex. The inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor). This suggests the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. The binding of a mixed-type inhibitor affects both the binding of the substrate (modifying the Michaelis constant, K_m) and the catalytic activity of the enzyme (reducing the maximum velocity, V_max). Currently, there are no well-characterized, potent mixed-type inhibitors of VKORC1 described in the scientific literature. The following information on mixed-type inhibition is therefore presented from a theoretical standpoint to aid in the characterization of novel inhibitors.
Quantitative Comparison of Inhibition Kinetics
The following table summarizes the expected effects of competitive and theoretical mixed-type inhibitors on the key kinetic parameters of the VKORC1 enzyme.
| Parameter | Competitive Inhibitor (e.g., Warfarin) | Mixed-Type Inhibitor (Theoretical) |
| Apparent K_m | Increases | Varies (can increase or decrease) |
| V_max | Unchanged | Decreases |
| IC_50 | Dependent on substrate concentration | Dependent on substrate concentration |
| K_i | ~20 nM (apparent) for warfarin[2] | Would be determined experimentally |
| Lineweaver-Burk Plot | Lines intersect on the y-axis | Lines intersect to the left of the y-axis |
Visualizing Inhibition Mechanisms
The following diagrams, generated using the DOT language, illustrate the different binding scenarios for competitive and mixed-type inhibition of VKORC1.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fluindione
For Immediate Implementation by Laboratory and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling anticoagulants like fluindione, adherence to proper disposal protocols is not just a matter of compliance but a critical safety imperative. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a vitamin K antagonist, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal, such as sewering, can lead to environmental contamination and is strictly prohibited for hazardous pharmaceutical waste under regulations like the Resource Conservation and Recovery Act (RCRA).[1][2] Therefore, all this compound waste must be managed as hazardous pharmaceutical waste.
This compound Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste in a laboratory or research setting.
1. Waste Identification and Segregation:
-
Initial Assessment: All waste streams containing this compound, including unused or expired pure compounds, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and solutions, must be identified as hazardous pharmaceutical waste.
-
Segregation at Source: Establish a designated waste accumulation area within the laboratory. Use clearly labeled, dedicated waste containers for this compound waste to prevent mixing with non-hazardous waste.
2. Waste Containment:
-
Solid Waste:
-
Place all solid this compound waste, including contaminated gloves, bench paper, and empty vials, into a designated, leak-proof hazardous waste container.
-
The container must be compatible with the waste and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste: this compound."
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
3. Labeling and Documentation:
-
Hazardous Waste Labeling: All this compound waste containers must be labeled with the words "Hazardous Waste," the name "this compound," and a clear description of the contents. The accumulation start date (the date the first piece of waste is placed in the container) must also be clearly marked.
-
Waste Manifest: For transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[3]
4. Storage:
-
Store this compound waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Ensure that containers are kept closed at all times except when adding waste.
5. Disposal:
-
Engage a Certified Waste Management Provider: The disposal of this compound waste must be handled by a certified medical or hazardous waste management provider.[4] These providers are equipped to transport and dispose of hazardous pharmaceutical waste in compliance with all federal and state regulations.
-
Incineration: The most effective and compliant method for the disposal of this compound and other P-listed wastes is incineration.[4]
-
Prohibited Disposal Methods:
Quantitative Data Summary: Waste Classification
| Waste Stream | RCRA Classification | Recommended Disposal Method |
| Unused or Expired this compound | Hazardous Waste | Incineration via a certified hazardous waste vendor |
| Contaminated Labware (vials, pipettes) | Hazardous Waste | Incineration via a certified hazardous waste vendor |
| Contaminated PPE (gloves, lab coat) | Hazardous Waste | Incineration via a certified hazardous waste vendor |
| Liquid Solutions Containing this compound | Hazardous Waste | Collection and incineration by a certified hazardous waste vendor |
| Empty this compound Containers | Hazardous Waste* | Incineration via a certified hazardous waste vendor |
*Note: Even empty containers that held P-listed wastes are considered hazardous unless they are triple-rinsed. However, the resulting rinsate must then be managed as hazardous waste. Therefore, disposing of the empty container as hazardous waste is often the more practical approach.[4]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
